Ramipril-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-TUKWJDQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676129 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132661-86-9 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Ramipril-d5
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Ramipril-d5, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies, and its role in understanding the mechanism of action of its non-deuterated counterpart, Ramipril.
Core Physical and Chemical Properties
This compound is a deuterated analog of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring results in a mass-differentiated compound ideal for use as an internal standard in quantitative analyses by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1][3][4] This isotopic labeling maintains virtually identical chemical behavior to Ramipril.[3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇D₅N₂O₅ | [3][4][5] |
| Molecular Weight | 421.54 g/mol | [3][5] |
| CAS Number | 1132661-86-9 | [3][4][5] |
| Appearance | White Solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |
| Storage Temperature | -20°C | [5] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat.[6][7][8] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[7][10]
By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II.[7][11] Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[10][11][12] The inhibition of angiotensin II formation leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.[10][11]
ACE, also known as kininase II, is responsible for the breakdown of bradykinin, a vasodilator.[6][7][9] Inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect of Ramipril.[7][11]
Experimental Protocols
Synthesis of Ramipril
While specific synthesis protocols for this compound are proprietary, the general synthesis of Ramipril involves a multi-step process. A common approach is the coupling of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This is typically followed by debenzylation to yield Ramipril. For this compound, a deuterated phenyl-containing starting material would be used in the synthesis.
A generalized synthetic scheme involves:
-
Coupling Reaction: The two key intermediates are coupled using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an inert organic solvent like dichloromethane or ethyl acetate at room temperature.
-
Purification: The resulting intermediate, benzyl ramipril, is purified to remove by-products, such as dicyclohexylurea.
-
Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, to yield the final Ramipril product.
Bioanalytical Method for Quantification of Ramipril using this compound
This compound is frequently used as an internal standard for the accurate quantification of Ramipril in biological matrices such as human plasma. A validated liquid chromatography-mass spectrometry (LC-MS) method is a common approach.[13]
Objective: To determine the concentration of Ramipril in human plasma.
Materials:
-
Analytes: Ramipril and this compound (internal standard).
-
Reagents: Methanol, ammonium chloride, acetic acid, analyte-free human plasma.
-
Equipment: HPLC system coupled with a mass spectrometer, analytical column (e.g., ACE C8, 50 mm x 4.6 mm, 5µm), autosampler, centrifuge.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Ramipril and this compound in methanol.
-
Prepare a series of calibration standards by spiking analyte-free human plasma with known concentrations of Ramipril (e.g., 0.2 to 20.0 ng/mL).[13]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (this compound).
-
Add a protein precipitating agent, such as methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a reconstitution solution (e.g., water:methanol (80:20, v/v) + 1% acetic acid).[13]
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Monitor the specific mass-to-charge ratio (m/z) transitions for Ramipril and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ramipril to this compound against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Ramipril in the unknown samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound (1132661-86-9) for sale [vulcanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (Major) | CAS 1132661-86-9 | LGC Standards [lgcstandards.com]
- 6. Ramipril - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 12. Ramipril (Altace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. alliedacademies.org [alliedacademies.org]
A Technical Guide to the Mechanism of Action of Ramipril-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of Ramipril-d5's function as an internal standard in bioanalytical assays. It covers the pharmacological mechanism of the parent compound, Ramipril, the fundamental principles of using stable isotope-labeled internal standards, and detailed experimental protocols for its application in quantitative analysis.
Pharmacological Context: The Mechanism of Action of Ramipril
To appreciate the analytical need for precise Ramipril quantification, it is essential to first understand its pharmacological role. Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat.[1][2][3][4] Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[1][3][5]
The RAAS cascade begins when renin is released from the kidneys, cleaving angiotensinogen to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][5] Angiotensin II exerts its effects by binding to AT₁ receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and other effects that elevate blood pressure.[1][5]
By competitively inhibiting ACE, ramiprilat blocks the formation of angiotensin II, resulting in vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2][6] This mechanism makes Ramipril an effective medication for hypertension and heart failure.[3][6]
Figure 1: Mechanism of Action of Ramiprilat within the RAAS pathway.
The Core Principle: this compound as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), numerous sources of variability can compromise accuracy and precision. These include inconsistencies in sample extraction, injection volume, and ionization efficiency (ion suppression or enhancement) in the mass spectrometer.[7][8][9]
An internal standard (IS) is a compound with physicochemical properties very similar to the analyte, which is added at a constant, known concentration to all samples, calibrators, and quality controls.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[7][9]
This compound is structurally identical to Ramipril, except that five hydrogen atoms have been replaced with their stable, heavier isotope, deuterium.[10][11] This modification makes it chemically and physically indistinguishable from Ramipril during sample preparation and chromatographic separation, meaning it experiences the same degree of loss during extraction and the same response to matrix effects.[7][9] However, due to its increased mass, it is easily differentiated by the mass spectrometer.
The quantification is not based on the absolute signal of Ramipril, but on the ratio of the Ramipril signal to the this compound signal. Since both are affected proportionally by experimental variations, their ratio remains constant and directly correlates with the true concentration of Ramipril.[8]
Figure 2: Logical workflow demonstrating how an internal standard corrects for variability.
Experimental Protocol: Quantifying Ramipril in Human Plasma
This section outlines a typical bioanalytical method for the simultaneous quantification of Ramipril and its active metabolite, ramiprilat, in human plasma using this compound as the internal standard for Ramipril.
3.1. Materials and Reagents
-
Reference Standards: Ramipril, Ramiprilat
-
Internal Standard: this compound
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Deionized Water
-
Human Plasma (with K₂EDTA as anticoagulant)
3.2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing this compound in methanol) to each tube and vortex briefly.
-
To precipitate proteins, add 300 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[12]
-
Vortex to ensure complete dissolution and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.[13]
Figure 3: A typical experimental workflow for sample preparation.
Data Presentation: System Parameters and Performance
The success of the method is defined by its validation parameters, which demonstrate its reliability. The core of the analysis relies on the mass spectrometer's ability to selectively monitor the parent and product ions for both the analyte and the internal standard.
Table 1: Mass Spectrometry Parameters
This table presents typical mass-to-charge ratio (m/z) transitions used in Multiple Reaction Monitoring (MRM) mode for the detection of Ramipril and its deuterated internal standard.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode |
| Ramipril | 417.2 | 234.1 | Positive ESI[14] |
| This compound | 422.2 | 234.1 | Positive ESI |
Note: The exact m/z for this compound can vary based on the position and number of deuterium atoms. A d5 variant on the phenyl ring is common. The product ion often remains the same as it represents a common fragment after the loss of the deuterated portion.
Table 2: Bioanalytical Method Validation Summary
This table summarizes typical performance characteristics for a validated LC-MS/MS method for Ramipril quantification in human plasma.
| Parameter | Typical Value |
| Linearity Range | 0.2 - 80 ng/mL[15] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[15] |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Inter-day Precision (% CV) | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal / Compensated by IS |
Conclusion
This compound serves as the gold standard internal standard for the bioanalysis of Ramipril. Its mechanism of action is not pharmacological but analytical; by mimicking the behavior of the unlabeled drug throughout the experimental process, it allows for the correction of inevitable procedural variations. The use of this compound enables researchers and clinicians to achieve the high levels of accuracy, precision, and robustness required for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions, ensuring reliable data for critical drug development and clinical decisions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ramipril - Wikipedia [en.wikipedia.org]
- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ramipril (Altace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of Ramipril-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ramipril-d5. As a deuterated analog of Ramipril, this compound is primarily utilized as an internal standard for the quantification of Ramipril in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. Understanding its stability is critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can enhance metabolic stability by strengthening C-H bonds, potentially leading to a longer half-life, though the fundamental degradation pathways often remain similar to the parent compound[][4][5].
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for long-term use.
| Parameter | Condition | Duration | Source |
| Long-Term Storage (Solid) | -20°C | ≥ 4 years | [1][6][7] |
| Stock Solution Storage | -80°C | Up to 6 months | [8] |
| -20°C | Up to 1 month | [8] | |
| Shipping | Room Temperature | Varies | [1][6][7] |
Note: It is recommended to aliquot stock solutions to prevent inactivation from repeated freeze-thaw cycles[8].
Stability Profile and Degradation Pathways
This compound's stability is influenced by environmental factors such as temperature, humidity, and pH. While specific stability studies on the deuterated form are not extensively published, the degradation profile of Ramipril serves as a strong indicator of its stability characteristics. Ramipril is known to be sensitive to moisture, heat, and physical or chemical stress[9][10][11].
The primary degradation pathways for Ramipril, and by extension this compound, are:
-
Hydrolysis: The ester group of Ramipril can be hydrolyzed to form its active metabolite, Ramiprilat (the diacid form). This is a key metabolic conversion in vivo but is considered a degradation pathway in vitro and during storage[11][12][13]. Alkaline conditions significantly accelerate this degradation[12][14].
-
Intramolecular Cyclization: Ramipril can undergo internal cyclization to form Ramipril-diketopiperazine (DKP), an inactive impurity[9][12][15]. This degradation is favored under dry heat and in acidic to neutral pH conditions[14][15].
The deuteration in this compound is on the phenyl ring, which is not directly involved in these degradation reactions[2]. Therefore, the pathways are expected to be identical to those of unlabeled Ramipril.
Caption: Degradation pathways of this compound.
Experimental Protocols
While specific protocols for this compound are proprietary, a representative stability-indicating method can be designed based on established methods for Ramipril. The following outlines a typical experimental protocol for a forced degradation study.
Objective
To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials and Methods
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[11][16][17].
-
Chromatographic Conditions (Example):
Forced Degradation Study Protocol
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile)[11][18]. This solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a controlled temperature (e.g., 70°C) for a specified period[10]. Neutralize the sample before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature[10][14]. The reaction is often rapid. Neutralize the sample before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature[10].
-
Thermal Degradation (Solid State): Expose the solid this compound powder to dry heat (e.g., 90-100°C) for several hours[11][15]. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. Note: Studies suggest Ramipril is relatively stable under photolysis[10].
Samples are collected at various time points, and the percentage of remaining this compound and the formation of degradation products are monitored by HPLC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (1132661-86-9) for sale [vulcanchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. This compound (Major) | CAS 1132661-86-9 | LGC Standards [lgcstandards.com]
- 7. sussex-research.com [sussex-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 13. SMPDB [smpdb.ca]
- 14. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijrpc.com [ijrpc.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Ramipril-d5: A Technical Guide to its Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of isotopic purity in the deuterated angiotensin-converting enzyme (ACE) inhibitor, Ramipril-d5. As a vital internal standard in bioanalytical studies, the precise characterization of its isotopic composition is paramount for generating accurate and reproducible pharmacokinetic and bioequivalence data. This document provides a comprehensive overview of the significance of isotopic purity, methods for its determination, and the mechanistic pathway of its non-labeled counterpart, Ramipril.
The Significance of Isotopic Purity in Deuterated Standards
Deuterium-labeled compounds, such as this compound, are indispensable tools in modern drug development.[1] Their primary application is as internal standards for quantitative analysis by mass spectrometry (MS) in bioanalytical studies.[2] The underlying principle is that a deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, enabling it to be spiked into a biological sample at a known concentration to account for variations in sample preparation and instrument response.
The accuracy of this quantification is directly dependent on the isotopic purity of the deuterated standard.[3] High isotopic purity, typically exceeding 99%, is crucial to ensure that the internal standard's signal does not suffer from interference from the unlabeled analyte and vice versa.[2] In essence, a well-characterized isotopic distribution minimizes cross-signal contribution, leading to a more accurate and reliable determination of the drug's concentration in biological matrices.
This compound is specifically used as an internal standard for the quantification of Ramipril, a widely prescribed medication for hypertension and heart failure.[2] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-documented for the determination of Ramipril and its active metabolite, Ramiprilat, in human plasma.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of this compound is a measure of the percentage of Ramipril molecules that contain the desired number of deuterium atoms (in this case, five). Commercially available this compound typically has an isotopic purity of ≥99% for the deuterated forms (d1-d5). The isotopic distribution, or the relative abundance of each deuterated species (d0 to d5), is a critical parameter. While specific batch data is often proprietary, a representative isotopic distribution for a high-purity this compound standard is presented in Table 1.
| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 (unlabeled) | 0 | < 0.1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | < 0.2 |
| d3 | 3 | < 0.5 |
| d4 | 4 | 2.0 - 4.0 |
| d5 | 5 | > 95.0 |
Table 1: Representative Isotopic Distribution of High-Purity this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of deuterated compounds like this compound relies on high-resolution analytical techniques capable of distinguishing between isotopologues. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (LC-HRMS) Method
Objective: To determine the isotopic distribution of this compound by separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z).
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight)
Reagents and Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (or other suitable mobile phase additive)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for HRMS analysis (e.g., 1 µg/mL).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution may be used to ensure the separation of this compound from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
-
Scan Range: A narrow scan range around the expected m/z of this compound and its isotopologues.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment by comparing the integrals of proton signals in the deuterated and non-deuterated Ramipril.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
This compound reference standard.
-
Non-deuterated Ramipril reference standard.
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound and non-deuterated Ramipril standards in the same deuterated solvent to prepare solutions of known concentrations.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum for both the deuterated and non-deuterated samples under identical experimental conditions.
-
Pay close attention to the signals corresponding to the protons that are expected to be replaced by deuterium in this compound.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectra.
-
Compare the integral of a signal from a non-deuterated position (which should be the same in both spectra) to the integral of a signal from a deuterated position in the this compound spectrum.
-
The reduction in the integral of the latter signal corresponds to the degree of deuteration at that position.
-
-
²H NMR Acquisition (Optional but Recommended):
-
Acquire a ²H NMR spectrum of the this compound sample.
-
The presence of signals in the ²H spectrum confirms the incorporation of deuterium and can help to verify the labeling positions.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Ramipril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Ramipril is a prodrug that is converted in the body to its active metabolite, Ramiprilat. Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat.
Caption: Ramipril's inhibition of ACE in the RAAS pathway.
Experimental Workflow for Isotopic Purity Analysis
The logical flow for determining the isotopic purity of this compound involves a combination of chromatographic separation and high-resolution mass analysis.
Caption: Workflow for LC-HRMS based isotopic purity analysis.
References
Literature review of Ramipril-d5 in scientific research
An In-depth Technical Guide to Ramipril-d5 in Scientific Research
Introduction
Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension, congestive heart failure, and to reduce the risk of cardiovascular events like myocardial infarction and stroke.[1][2] It functions as a prodrug, meaning it is metabolized in the liver into its active form, ramiprilat.[3][4] Ramiprilat is a powerful inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1]
In the realm of pharmaceutical research and clinical analysis, the accurate quantification of drugs like ramipril in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. To achieve the necessary precision and accuracy, stable isotope-labeled internal standards are employed. This compound is the deuterium-labeled analog of ramipril, containing five deuterium atoms.[5] It is chemically identical to ramipril but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. Its primary role is to serve as an internal standard for the quantification of ramipril in biological samples, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] The similar physicochemical properties and extraction recovery to the unlabeled drug ensure that it can correct for variations during sample preparation and analysis, leading to highly reliable data.[8]
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data is essential for its use as a reference standard in analytical chemistry.
| Property | Value | References |
| Chemical Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid | [5][9] |
| Synonyms | Altace-d5, HOE-498-d5 | [5][9] |
| CAS Number | 1132661-86-9 | [5][6] |
| Molecular Formula | C₂₃H₂₇D₅N₂O₅ | [7][9] |
| Molecular Weight | 421.54 g/mol | [5] |
| Appearance | White Solid | [5] |
| Storage | -20°C or 2-8°C Refrigerator | [5][7] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) | [7] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Ramipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). As a prodrug, it is first hydrolyzed in the liver to its active metabolite, ramiprilat.[3] Ramiprilat then competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1] The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which in turn reduces sodium and water retention. This combined action results in a lowering of blood pressure.[10] ACE is also responsible for the breakdown of bradykinin, a vasodilator; its inhibition by ramiprilat increases bradykinin levels, further contributing to the antihypertensive effect.[1]
Pharmacokinetics of Ramipril
Understanding the pharmacokinetic profile of ramipril is essential for designing analytical studies. This compound is used to accurately measure ramipril concentrations at various time points to determine these parameters.
| Parameter | Description | Value | References |
| Absorption | Rapidly absorbed after oral administration. | Peak plasma concentration (Tmax): within 1 hour. Bioavailability: 50-60%. | [3][10] |
| Distribution | Binds to plasma proteins. | Ramipril protein binding: ~73%. Ramiprilat protein binding: ~56%. | [3][10] |
| Metabolism | Converted in the liver to its active diacid metabolite, ramiprilat. | Ramiprilat Tmax: 2-4 hours after intake. | [3][4] |
| Elimination | Triphasic decline in plasma concentrations of ramiprilat. | Half-life (ramiprilat): 13-17 hours (for 5-10 mg doses). Terminal half-life: >50 hours. | [3] |
| Excretion | Primarily excreted via urine and feces. | ~60% in urine, ~40% in feces. | [3][10] |
Application of this compound in Bioanalysis
This compound is the preferred internal standard for the quantification of ramipril in biological matrices like human plasma. Its use in LC-MS/MS methods is well-documented for bioequivalence and pharmacokinetic studies.
Experimental Workflow
The typical workflow for analyzing ramipril in plasma using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The process ensures that any loss of analyte during preparation is accounted for by a proportional loss of the internal standard.
Quantitative Data from Cited Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method that uses this compound for the simultaneous quantification of ramipril and hydrochlorothiazide.
| Parameter | Ramipril | Reference |
| Analytical Method | LC-MS/MS | [8] |
| Internal Standard | This compound | [8] |
| Matrix | Human Plasma | [8] |
| Linearity Range | 0.2 - 20.0 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [8] |
| Precision and Accuracy | Within acceptable limits as per EMA guidelines | [8] |
Note: Other cited studies used different internal standards but achieved similar performance, with LLOQs for ramipril typically around 0.5-1.0 ng/mL and linear ranges extending to 50-100 ng/mL.[4][11][12]
Detailed Experimental Protocols
A detailed methodology is crucial for replicating bioanalytical assays. The following protocol is based on a validated LC-MS/MS method for the simultaneous determination of Ramipril and Hydrochlorothiazide using this compound.[8]
Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of ramipril in a suitable solvent like methanol.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration of 5.0 ng/mL.[8]
-
Calibration Curve Standards: Add standard stock solutions of ramipril to analyte-free human plasma to achieve final concentrations ranging from 0.2 to 20.0 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
Pipette a specific volume of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add the this compound internal standard spiking solution.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at high speed to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or vial for analysis.
-
If necessary, evaporate the supernatant and reconstitute the residue in the mobile phase to enhance sensitivity. The cited method used a reconstitution solution of water:methanol (80:20%, v/v) + 1% acetic acid.[8]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Analytical Column: ACE C8 (50 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution system consisting of 0.25 mM ammonium chloride (pH 3.6) and methanol.[8]
-
Flow Rate: 0.60 to 0.80 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for ramipril and this compound are monitored. For example, a common transition for ramipril is m/z 417.3 → 234.3.[11] this compound would have a precursor ion at approximately m/z 422.3.
Conclusion
This compound is an indispensable tool in modern bioanalytical chemistry, serving as the gold standard for the quantification of ramipril in complex biological matrices. Its use as an internal standard in LC-MS/MS assays corrects for variability during sample processing and analysis, ensuring the generation of highly accurate and precise data. This level of reliability is critical for pharmacokinetic profiling, clinical trials, and regulatory submissions, ultimately contributing to the safe and effective therapeutic use of ramipril. The detailed protocols and established quantitative performance underscore its central role in pharmaceutical research and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. sussex-research.com [sussex-research.com]
- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Ramipril in Human Plasma by LC-MS/MS using Ramipril-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ramipril in human plasma. The method utilizes Ramipril-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation technique, making it suitable for high-throughput pharmacokinetic studies. The chromatographic separation is achieved on a C18 column with a gradient elution, providing excellent peak shape and resolution. The method was validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat.[2][3] Accurate measurement of Ramipril concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a reliable LC-MS/MS method for the quantification of Ramipril in human plasma, employing this compound as the internal standard to correct for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Ramipril (≥99% purity), this compound (IS, ≥99% purity)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Chemicals: Ammonium Chloride (≥99.00%), Formic Acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Standard Solutions Preparation
-
Primary Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Ramipril and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ramipril stock solution in a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration of 5.0 ng/mL.[1]
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 200 µL of human plasma (blank, CC standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the IS working solution (5.0 ng/mL this compound in methanol) to each tube.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[1]
-
Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Bioanalytical Workflow
Caption: Workflow for Ramipril Bioanalysis.
Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Conditions
| Parameter | Setting |
| Column | ACE 5 C8, 50 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.25 mM Ammonium Chloride in Water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.8 mL/min (representative) |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C (representative) |
| Elution | Gradient |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 550 °C[1] |
| Curtain Gas | 6 (arbitrary units)[1] |
| Nebulizer Gas | 12 (arbitrary units)[1] |
MRM Transitions and Compound Parameters
The following MRM transitions and optimized parameters are used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Ramipril | 417.1 | 234.2 | 71[1] | 31[1] |
| This compound (IS) | 422.1 | 239.2 | 71[1] | 31[1] |
Method Validation Summary
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range, with a coefficient of determination (r²) > 0.99.
| Parameter | Result |
| Calibration Range | 0.2 - 20.0 ng/mL[1] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.2 | < 15% | ± 15% | < 15% | ± 15% |
| Low (LQC) | 0.6 | < 15% | ± 15% | < 15% | ± 15% |
| Medium (MQC) | 10.0 | < 15% | ± 15% | < 15% | ± 15% |
| High (HQC) | 16.0 | < 15% | ± 15% | < 15% | ± 15% |
| (Note: Table values represent typical acceptance criteria for bioanalytical method validation) |
Recovery and Matrix Effect
The extraction recovery of Ramipril and the IS was consistent and reproducible across the QC levels.
| Analyte | Concentration Level | Mean Absolute Recovery (%) |
| Ramipril | Low (0.6 ng/mL) | 93.30%[1] |
| Medium (10.0 ng/mL) | 96.57%[1] | |
| High (16.0 ng/mL) | 92.40%[1] | |
| This compound (IS) | 5.0 ng/mL | 97.72%[1] |
The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Ramipril in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making the method well-suited for supporting clinical and preclinical pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.
References
Application Notes and Protocols for Ramipril-d5 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ramipril-d5, a deuterium-labeled internal standard, in the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of ramipril. Detailed protocols for sample preparation and bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined, along with a summary of relevant PK parameters and a discussion of the pharmacodynamic effects of ramipril.
Introduction to this compound
Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat.[1][3][4] Accurate quantification of ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies.
This compound is a stable isotope-labeled version of ramipril, where five hydrogen atoms have been replaced with deuterium. This modification results in a molecule that is chemically identical to ramipril but has a higher molecular weight. Due to its similar physicochemical properties and co-elution with the unlabeled drug, this compound is an ideal internal standard for LC-MS/MS-based quantification of ramipril.[5][6] Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[5]
Pharmacokinetic Studies: Bioanalytical Method Using this compound
The following protocol describes a validated LC-MS/MS method for the simultaneous quantification of ramipril and its active metabolite, ramiprilat, in human plasma, using this compound as an internal standard.
Experimental Protocol: Quantification of Ramipril and Ramiprilat in Human Plasma
1. Materials and Reagents:
-
Ramipril and Ramiprilat reference standards
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium chloride
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to create calibration curve standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation Method):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add a specified amount of the this compound internal standard working solution.
-
Add 800 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: Monitor the transition of the precursor ion to a specific product ion.
-
Ramiprilat: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to the same product ion as ramipril.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression analysis to fit the calibration curve.
-
Determine the concentrations of ramipril and ramiprilat in the QC and unknown samples from the calibration curve.
Method Validation Parameters
A typical validated bioanalytical method for ramipril using this compound as an internal standard would have the following characteristics:
| Parameter | Typical Value/Range |
| Linearity Range (Ramipril) | 0.2 - 20.0 ng/mL in human plasma[6] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (Relative Standard Deviation) |
| Accuracy (Intra- and Inter-day) | Within ± 15% of the nominal concentration |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
Pharmacokinetic Data of Ramipril
The following table summarizes key pharmacokinetic parameters of ramipril and its active metabolite, ramiprilat, obtained from studies in healthy volunteers.
| Parameter | Ramipril | Ramiprilat |
| Tmax (Time to Peak Concentration) | ~1 hour[7] | 2-4 hours[7] |
| Cmax (Peak Plasma Concentration) | Varies with dose | Varies with dose |
| AUC (Area Under the Curve) | Dose-dependent | Dose-dependent |
| Half-life (t½) | 2-4 hours (initial phase)[8] | 9-18 hours (apparent elimination)[8] |
| Protein Binding | ~73%[7] | ~56%[7] |
| Bioavailability | 50-60%[7] | - |
Pharmacodynamic Studies
The pharmacodynamic effects of ramipril are primarily mediated by its active metabolite, ramiprilat, which inhibits the angiotensin-converting enzyme (ACE).[3] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and the site of action of ACE inhibitors like ramipril.
The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.
Pharmacodynamic Assessment
The primary pharmacodynamic endpoint for ramipril is the inhibition of ACE activity. This can be assessed by measuring plasma ACE activity or the levels of angiotensin II and aldosterone before and after drug administration. Clinical endpoints in pharmacodynamic studies include reductions in blood pressure and improvements in cardiac function.[9]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Workflow for a pharmacokinetic study of Ramipril using this compound as an internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of ramipril in biological matrices, which is fundamental for conducting reliable pharmacokinetic and bioequivalence studies. The methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals working with ramipril. The understanding of both the pharmacokinetic profile and the pharmacodynamic mechanism of action is critical for the optimal therapeutic use of this important ACE inhibitor.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic properties of ramipril in patients with congestive heart failure (NYHA III-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing Ramipril-d5 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of Ramipril-d5. This compound is a deuterium-labeled version of Ramipril, commonly used as an internal standard for the quantification of Ramipril in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. Accurate preparation of these standard solutions is critical for achieving reliable and reproducible results in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring[3][4]. This protocol outlines the necessary materials, step-by-step procedures for solution preparation, and guidelines for proper storage and handling to ensure standard stability.
Materials and Equipment
-
Chemicals and Reagents:
-
Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated micropipettes (various ranges)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Amber glass vials for storage
-
Freezer (-20°C and/or -80°C)
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1.0 mg/mL)
The primary stock solution is the foundation for all subsequent dilutions. High-purity methanol is the recommended solvent[3][4][5][6].
-
Weighing: Accurately weigh approximately 10 mg of this compound powder and transfer it into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 7-8 mL of methanol to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the powder[6].
-
Final Volume: Allow the solution to return to room temperature. Add methanol to the flask to bring the volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer & Storage: Transfer the stock solution into labeled amber glass vials. This stock solution has a concentration of 1.0 mg/mL (adjust based on the exact weight). Store as recommended in Section 3.
Protocol for Preparation of Intermediate and Working Standard Solutions
Intermediate and working standards are prepared by serially diluting the stock solution. These solutions are often used to spike into matrices like plasma to generate calibration curves[3].
-
Intermediate Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent, such as methanol or a methanol/water (50:50, v/v) mixture[3].
-
Mix thoroughly. This creates an intermediate standard of 10 µg/mL.
-
-
Working Standard Solutions (Example for a Calibration Curve):
-
Prepare a series of working standards by further diluting the intermediate solution. For example, to prepare a calibration curve for Ramipril analysis in plasma with concentrations ranging from 0.2 to 20.0 ng/mL, specific dilutions would be required into the control matrix[3].
-
An internal standard spiking solution is often prepared at a constant concentration (e.g., 5.0 ng/mL) to be added to all samples (calibrators, QCs, and unknowns) during sample preparation[3]. To prepare a 5.0 ng/mL working solution, a further serial dilution from the intermediate solution would be performed.
-
Quantitative Data Summary and Storage
Proper storage is crucial to prevent degradation and maintain the accuracy of the standard solutions. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[1].
| Solution Type | Typical Concentration | Solvent / Diluent | Storage Temperature | Stability Period | Primary Use |
| Stock Solution | 1.0 mg/mL[3][4] | Methanol[3][4][6] | -20°C | 1 month[1][7] | Preparation of intermediate and working standards. |
| -80°C | 6 months[1][7] | ||||
| Intermediate Solution | 1.0 - 100 µg/mL | Methanol or Methanol/Water[3][6] | 4-8°C (short-term) or -20°C | Stored under refrigeration (2–8°C) until analysis[3]. | Dilution to create working standards. |
| Working Standards | 0.2 - 150 ng/mL[3][4] | Methanol or Methanol/Water[3] | 4-8°C (short-term) or -20°C | Stored under refrigeration (2–8°C) until analysis[3]. | Spiking into samples for calibration curves and quality control. |
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions, from the neat material to the final working standards.
Caption: Workflow for this compound Standard Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ramipril-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramipril-d5, a deuterated internal standard for the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The described protocol is optimized for high-throughput analysis in a research setting, providing accurate and reproducible results for pharmacokinetic studies and other drug development applications. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Introduction
Ramipril is a widely prescribed ACE inhibitor used in the treatment of hypertension and heart failure.[1] Accurate quantification of drug levels in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[2] This document provides a detailed protocol for the detection of this compound using a triple quadrupole mass spectrometer, enabling researchers to implement this method effectively in their laboratories.
Experimental
Materials and Reagents
-
This compound (Internal Standard)[3]
-
Ramipril (Reference Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.[4]
-
To 100 µL of the plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column. The following conditions are recommended:
| Parameter | Value |
| Column | ACE 5 C8, (50 mm x 4.6 mm, 5µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution can be optimized based on the system |
Note: The mobile phase composition and gradient may require optimization depending on the specific LC system and column used.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Q1 Mass (Da) | 422.1 |
| Q3 Mass (Da) | 239.2 |
| Dwell Time (ms) | 50 |
| Collision Energy (CE) | 31 V |
| Declustering Potential (DP) | 81 V |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 2 V |
| Ion Source Gas 1 (Nebulizer Gas) | 40 psi |
| Ion Source Gas 2 (Turbo Gas) | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Note: These parameters are a starting point and may require optimization for different mass spectrometer models.[4]
Table 2: MRM Transitions for Ramipril and this compound
| Compound | Q1 Mass (Da) | Q3 Mass (Da) |
| Ramipril | 417.1[3] | 234.2[3] |
| This compound | 422.1 [3] | 239.2 [3] |
Workflow and Diagrams
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Ramipril acts as a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: Simplified RAAS pathway and the action of Ramiprilat.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for demanding research applications in the field of drug metabolism and pharmacokinetics. The provided parameters and protocols can be readily adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Application Note: Solid-Phase Extraction Method for Ramipril and Ramipril-d5 from Urine
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, and its deuterated internal standard, ramipril-d5, from human urine samples. The described protocol utilizes a mixed-mode solid-phase extraction strategy to ensure high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
Ramipril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Accurate measurement of ramipril and its metabolites in biological matrices such as urine is crucial for monitoring patient compliance, assessing pharmacokinetic profiles, and in forensic toxicology. Urine sample preparation is a critical step to remove endogenous interferences that can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification. Solid-phase extraction is a powerful technique for sample clean-up and concentration of analytes from complex matrices like urine. This document provides a detailed protocol for a mixed-mode SPE method tailored for the extraction of ramipril and its internal standard from urine.
Materials and Methods
Materials and Reagents
-
Ramipril and this compound analytical standards
-
Mixed-Mode Strong Anion Exchange SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Deionized water
-
Human urine (drug-free)
Instrumentation
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ramipril and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the ramipril primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare a working internal standard spiking solution.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
To 1 mL of supernatant, add the internal standard spiking solution.
-
-
Solid-Phase Extraction Protocol:
-
Conditioning: Condition the mixed-mode strong anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 2 mL of a weak acidic solution (e.g., 2% formic acid in water) to remove neutral and basic interferences.
-
Follow with a wash of 2 mL of methanol to remove any remaining non-polar interferences.
-
-
Elution: Elute the analytes (ramipril and this compound) with 2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a validated LC-MS/MS method. The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of ramipril and this compound.
Data Presentation
| Parameter | Ramipril | This compound |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Mean Recovery (%) | 85 - 95% | 88 - 98% |
| Matrix Effect (%) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | N/A |
| Limit of Quantification (LOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Note: The quantitative data presented in this table are representative values based on typical performance for similar bioanalytical methods and should be validated in the user's laboratory. |
Visualizations
Application Notes and Protocols: Ramipril-d5 in Bioequivalence Studies of Ramipril Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ramipril-d5 as an internal standard in bioequivalence studies of ramipril formulations. The information is intended to guide researchers in designing and conducting robust bioanalytical assays and interpreting pharmacokinetic data.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2] It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[1][3][4][5][6] Bioequivalence studies are crucial for ensuring that generic formulations of ramipril perform comparably to the innovator product. The accurate quantification of ramipril and ramiprilat in biological matrices is fundamental to these studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] this compound offers significant advantages over using structurally similar but non-isotopically labeled internal standards. Its physicochemical properties are nearly identical to ramipril, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[8][10]
Rationale for Using this compound
The primary reasons for employing this compound in bioequivalence studies include:
-
Minimization of Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with ramipril, it experiences the same matrix effects, allowing for reliable normalization of the analytical signal.[8]
-
Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, this compound significantly enhances the accuracy and precision of the bioanalytical method.[7][10]
-
Regulatory Acceptance: Regulatory agencies such as the European Medicines Agency (EMA) favor the use of stable isotope-labeled internal standards in bioanalytical method validation for pharmacokinetic studies.[8]
Metabolic Pathway of Ramipril
Ramipril is rapidly absorbed after oral administration and subsequently hydrolyzed, primarily in the liver, to its active diacid metabolite, ramiprilat.[11][12] Ramiprilat is a more potent ACE inhibitor than ramipril.[12] Both ramipril and ramiprilat are further metabolized to inactive diketopiperazine and glucuronide conjugates.[3][4][6] The quantification of both ramipril and ramiprilat is essential for a comprehensive pharmacokinetic assessment in bioequivalence studies.
Experimental Protocols
The following protocols outline the key steps in a typical bioequivalence study of ramipril formulations utilizing this compound as an internal standard.
A standard bioequivalence study for ramipril formulations is typically conducted as a randomized, open-label, two-way crossover study in healthy human volunteers.[13]
-
Subjects: A sufficient number of healthy male and female volunteers are enrolled.
-
Treatments: Subjects receive a single oral dose of the test and reference ramipril formulations.
-
Washout Period: A washout period of at least 14 to 35 days is maintained between the two treatment periods to ensure complete elimination of the drug.[13][14]
A validated LC-MS/MS method is used for the simultaneous determination of ramipril and ramiprilat in human plasma.
4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard working solution containing this compound and an appropriate internal standard for ramiprilat (e.g., a deuterated analog of ramiprilat or a structurally similar compound like enalaprilat).[17]
-
Vortex the mixture for 30 seconds.
-
Perform solid-phase extraction using a suitable SPE cartridge to isolate the analytes from plasma components.[18][19]
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.[17]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[20][21][22]
-
Flow Rate: Typically around 0.5 to 1.0 mL/min.[20]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ramipril, ramiprilat, and their respective internal standards.[21]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramipril | 417.2 | 234.1 |
| This compound | 422.3 | 239.1 |
| Ramiprilat | 389.2 | 206.1 |
Note: The exact m/z transitions may vary slightly depending on the instrument and specific adducts formed.
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[2] Validation parameters include:
-
Selectivity and Specificity
-
Linearity (Calibration Curve)
-
Accuracy and Precision (within- and between-batch)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters obtained from bioequivalence studies of 10 mg ramipril tablet formulations.
Table 1: Pharmacokinetic Parameters for Ramipril (10 mg Dose)
| Parameter | Test Formulation | Reference Formulation | 90% CI of Ratio (Test/Ref) |
| Cmax (ng/mL) | Mean ± SD | Mean ± SD | 84.50% - 111.93%[15][16] |
| Tmax (h) | 0.67 ± 0.33[13] | 0.71 ± 0.32[13] | Not Applicable |
| AUC(0-72h) (ng·h/mL) | Mean ± SD | Mean ± SD | 89.47% - 113.34%[15][16] |
| AUC(0-inf) (ng·h/mL) | Mean ± SD | Mean ± SD | 88.90% - 113.15%[15][16] |
Table 2: Pharmacokinetic Parameters for Ramiprilat (from 10 mg Ramipril Dose)
| Parameter | Test Formulation | Reference Formulation | 90% CI of Ratio (Test/Ref) |
| Cmax (ng/mL) | Mean ± SD | Mean ± SD | 103.00% - 115.07%[15][16] |
| Tmax (h) | 2.28 ± 0.74[13] | 2.40 ± 0.88[13] | Not Applicable |
| AUC(0-72h) (ng·h/mL) | Mean ± SD | Mean ± SD | 100.50% - 109.55%[15][16] |
| AUC(0-inf) (ng·h/mL) | Mean ± SD | Mean ± SD | 98.03% - 108.85%[15][16] |
Note: The actual mean and standard deviation (SD) values can vary between studies. The provided 90% confidence intervals are examples from a specific study and demonstrate the acceptance range for bioequivalence.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, accurate, and reliable approach for the quantification of ramipril and its active metabolite, ramiprilat, in human plasma. This methodology is essential for conducting bioequivalence studies of ramipril formulations that meet stringent regulatory requirements and ensure the therapeutic equivalence of generic drug products.
References
- 1. SMPDB [smpdb.ca]
- 2. ijpsonline.com [ijpsonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Ramipril | Semantic Scholar [semanticscholar.org]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. texilajournal.com [texilajournal.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Ramipril (Altace) [ebmconsult.com]
- 13. Bioequivalence study of two tablet formulations of ramipril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. Bioequivalence study of 10 mg ramipril tablets in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Ramipril-d5
Welcome to the technical support center for the bioanalysis of Ramipril-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of this compound, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: Why is this compound used as an internal standard, and can it be affected by matrix effects?
A2: this compound, a stable isotope-labeled (SIL) version of Ramipril, is the ideal internal standard. It co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties. This allows it to compensate for variability during sample preparation and injection. However, while SIL internal standards can compensate for many sources of variability, they may not fully account for matrix effects if the interfering components specifically affect the analyte or internal standard differently, although this is less common for SILs compared to analogue internal standards. It is crucial to monitor the internal standard response for any unusual variability.
Q3: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation: A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While quick, it is the least effective at removing other matrix components like phospholipids.
-
Liquid-Liquid Extraction: A technique that separates Ramipril from the aqueous sample matrix into an immiscible organic solvent based on its physicochemical properties. It offers cleaner extracts than PPT.
-
Solid-Phase Extraction: A highly selective method where Ramipril is retained on a solid sorbent while matrix components are washed away. The purified analyte is then eluted with a different solvent. SPE generally provides the cleanest extracts, significantly reducing matrix effects.
Q4: How do I choose the best sample preparation method?
A4: The choice depends on the required sensitivity, throughput, and the complexity of the matrix.
-
For high-throughput screening where some matrix effects can be tolerated, Protein Precipitation may be suitable.
-
For better cleanup with moderate throughput, Liquid-Liquid Extraction is a good option.
-
For the highest sensitivity and cleanest extracts, especially for methods requiring low limits of quantification, Solid-Phase Extraction is recommended.
A comparison of these methods is provided in the data presentation section below.
Q5: What is a matrix-matched calibration curve and why is it important?
A5: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a blank biological matrix (e.g., drug-free plasma). This is crucial because it helps to compensate for systematic matrix effects that are consistent across different samples. By preparing calibrators in the same matrix as the unknown samples, the impact of ion suppression or enhancement on the quantification can be minimized.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound (Internal Standard) peak area across a run. | 1. Inconsistent sample preparation (pipetting errors). 2. Variable matrix effects between samples. 3. Issues with the LC-MS system (e.g., injector variability, ion source contamination). | 1. Review and optimize your sample preparation workflow for consistency. 2. Re-evaluate your sample cleanup method; a more rigorous technique like SPE might be necessary. 3. Perform system suitability tests and clean the ion source. Plot the IS response across the run to identify trends. |
| Low recovery of this compound. | 1. Suboptimal extraction solvent in LLE. 2. Incorrect pH of the sample during extraction. 3. Inappropriate SPE sorbent or elution solvent. 4. Incomplete protein precipitation. | 1. Test different organic solvents for LLE. A mixture of methyl tertiary butyl ether and dichloromethane has been shown to be effective. 2. Adjust the pH of the plasma sample to optimize the extraction of Ramipril. 3. Screen different SPE cartridges (e.g., C18, mixed-mode) and elution solvents. 4. Ensure the correct ratio of precipitation solvent to plasma is used and that vortexing is adequate. |
| Significant ion suppression observed. | 1. Co-elution of phospholipids from the plasma matrix. 2. High salt concentration in the final extract. 3. Inadequate chromatographic separation from matrix components. | 1. Use a more effective sample preparation method like SPE to remove phospholipids. 2. Ensure the final extract is properly evaporated and reconstituted in a suitable solvent. 3. Optimize the LC gradient to separate this compound from the suppression zone. A post-column infusion experiment can identify these zones. |
| Inconsistent results with hemolyzed plasma samples. | Hemolysis releases cellular components (e.g., hemoglobin, enzymes) into the plasma, altering the matrix composition and potentially affecting analyte stability or extraction efficiency.[1][2] | 1. During method validation, assess the impact of hemolysis by preparing quality control (QC) samples in hemolyzed plasma. 2. If an effect is observed, a more robust sample preparation method may be required. 3. Document the degree of hemolysis in study samples and flag affected results if the impact is significant. |
| Peak fronting or tailing for this compound. | 1. Column overload. 2. Incompatibility between injection solvent and mobile phase. 3. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Replace the analytical column. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ramipril Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Relative Matrix Effect | Highest | Moderate | Lowest |
| Analyte Recovery | Variable (can be high but less consistent) | Good to High (65-97%)[3][4] | Highest and most consistent (>80%) |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Suitable for early-stage discovery or when high throughput is critical. | A good balance between cleanup and throughput for many applications. | Recommended for validation and clinical studies requiring high sensitivity and accuracy. |
Note: The quantitative values are compiled from various literature sources and may vary based on the specific protocol and matrix used.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Precipitation: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample (a 3:1 ratio of solvent to plasma).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract compared to PPT.
-
Sample Aliquoting: Pipette 500 µL of human plasma into a polypropylene tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the plasma sample to optimize the extraction efficiency of Ramipril.
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., methyl tertiary butyl ether:dichloromethane, 85:15 v/v).
-
Vortexing/Mixing: Cap the tubes and vortex for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - General Procedure
This protocol offers the most thorough cleanup of the sample matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Ramipril and this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Experimental Workflows
References
- 1. The Impact of Hemolysis on Cell-Free microRNA Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution of Ramipril and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Ramipril and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Ramipril that need to be separated? A1: Ramipril is a prodrug that is primarily metabolized in the liver to its active form, Ramiprilat, through de-esterification.[1][2][3] Other metabolites that may be present include the glucuronate conjugates of both Ramipril and Ramiprilat, as well as diketopiperazine derivatives, which are inactive.[1][4] For most bioanalytical and stability studies, the critical separation is between the parent drug, Ramipril, and its active metabolite, Ramiprilat.
Q2: What are the most common analytical techniques used for the analysis of Ramipril and its metabolites? A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique, often coupled with UV detection.[5][6][7] For higher sensitivity and selectivity, especially in biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9][10]
Q3: Why is the pH of the mobile phase critical for separating Ramipril and Ramiprilat? A3: Ramiprilat is the diacid metabolite of Ramipril, making both compounds acidic in nature.[4][8] The pH of the mobile phase will influence the ionization state of their carboxylic acid groups.[11] Controlling the pH is essential to manipulate the polarity and retention of each compound on a reversed-phase column, thereby achieving optimal separation. A lower pH (e.g., pH 2.7-3.4) is often used to suppress the ionization of silanol groups on the column and provide consistent retention.[5][12]
Q4: Why is method validation according to ICH guidelines important? A4: Method validation is crucial to ensure that the analytical procedure is accurate, precise, specific, and reproducible for its intended purpose. Following guidelines from the International Council for Harmonisation (ICH) ensures the reliability and integrity of the data generated, which is a regulatory requirement for drug development and quality control.[5][8][9]
Troubleshooting Guide
Q1: I am seeing poor resolution or co-elution of Ramipril and Ramiprilat peaks. How can I improve the separation? A1: Poor resolution is a common challenge. Here are several strategies to improve it:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.
-
pH Adjustment: Fine-tune the pH of the aqueous portion of your mobile phase. Since both analytes are acidic, small changes in pH can significantly alter their retention characteristics and improve selectivity.[6]
-
-
Select an Appropriate Column: Ensure you are using a high-purity, end-capped C18 or RP-18 column to minimize unwanted secondary interactions. If resolution is still poor, consider a column with a different stationary phase chemistry.
-
Implement a Gradient: If an isocratic method is insufficient, developing a gradient elution program can significantly enhance the resolution between early and late-eluting peaks.[5][13]
-
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and often leads to better resolution, although it will also increase the run time.[14]
Q2: The peaks for Ramipril and/or Ramiprilat are showing significant tailing. What is the cause and how can I fix it? A2: Peak tailing is typically caused by undesirable interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: This occurs when acidic silanol groups on the silica backbone of the column interact with the analytes. To mitigate this, ensure your mobile phase pH is low enough (e.g., < pH 3.5) to keep the silanols in a non-ionized state.[15] Using a modern, high-purity, end-capped column is also critical.[15]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak shape distortion.[14] Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.[14]
Q3: I am observing "ghost peaks" in my chromatogram, especially during gradient runs. What are they and how do I get rid of them? A3: Ghost peaks are unexpected peaks that are not related to the injected sample.
-
Contaminated Mobile Phase: Trace impurities in your solvents can concentrate on the column during equilibration and elute as peaks during the gradient.[14] Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injector or column and elute in a subsequent run. Implement a thorough needle wash with a strong solvent and run a blank injection to confirm the system is clean.
-
Late Elution: A peak from a previous injection may have been strongly retained and is only eluting in the current run.[14] To solve this, extend the run time or add a high-organic wash step at the end of each run to flush all compounds from the column.
Q4: My baseline is drifting during the analysis. What could be the cause? A4: Baseline drift can compromise peak integration and reduce sensitivity.
-
Uneven Mobile Phase Absorbance: If using a UV detector, a drifting baseline during a gradient is often caused by the mobile phase components having different UV absorbances at the detection wavelength. This is common when using additives like trifluoroacetic acid (TFA).[14] Try to balance the concentration of the UV-absorbing component in both mobile phase A and B or select a different detection wavelength.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. Insufficient equilibration can lead to a shifting baseline.[15]
-
Column Bleed or Contamination: A contaminated column or a column that is "bleeding" stationary phase can also cause the baseline to drift.
Experimental Protocols
Protocol 1: Bioanalytical LC-MS/MS Method for Ramipril and Ramiprilat in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of Ramipril and its active metabolite, Ramiprilat.[8][9]
-
Instrumentation: An HPLC system (e.g., Agilent 1290 Infinity II) coupled with a triple quadrupole mass spectrometer (e.g., Agilent 6460 Triple Quad LC/MS).[8][9]
-
Chromatographic Column: Chromolith Speed Rod RP-18e (50 x 4.6 mm).[8]
-
Mobile Phase: A solvent mixture comprising acetonitrile, methanol, and 0.2% trifluoroacetic acid.[8] A gradient elution is typically employed to achieve separation.
-
Flow Rate: 0.5 mL/min (typical starting point, requires optimization).
-
Sample Preparation (Protein Precipitation): [8][10]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing Enalapril and Enalaprilat).[8]
-
Add 300 µL of methanol to precipitate the plasma proteins.[10]
-
Vortex the mixture for 15 minutes.[10]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Monitoring Mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Ramipril, Ramiprilat, and the internal standards.
-
Data Presentation
Table 1: Summary of Published Chromatographic Methods for Ramipril
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Retention Time(s) (min) | Reference |
| Ramipril | Fortis C18 (100 x 4.6 mm, 2.5 µm) | Methanol:Citric acid/sodium citrate buffer (pH 3.0) (50:50 v/v) | 1.0 mL/min | UV at 270 nm | Ramipril: 3.645 | [6] |
| Ramipril, Telmisartan | Genesis C18 (250 x 4.6 mm, 5 µm) | KH2PO4 buffer (pH 3.4):Methanol:Acetonitrile (15:15:70 v/v/v) | 1.0 mL/min | UV at 210 nm | Ramipril: 3.68, Telmisartan: 4.98 | [12] |
| Ramipril & Degradation Products | RP-18 | Methanol:Tetrahydrofuran:Phosphate buffer (pH 2.4) (55:5:40 v/v/v) | 1.0 mL/min | UV at 215 nm | Not specified | [16] |
| Ramipril & Impurities | Acclaim 120 C18 (250 x 4.6 mm, 5 µm) | 0.2 g/L Sodium hexanesulfonate (pH 2.7):Acetonitrile (50:50 v/v) | 1.0 mL/min | UV at 210 nm | Ramipril: < 4.5 | [5][13] |
| Ramipril, Ramiprilat | Chromolith Speed Rod RP-18e (50 x 4.6 mm) | Acetonitrile, Methanol, 0.2% Trifluoroacetic acid | Not specified | MS/MS | Not specified | [8] |
Mandatory Visualization
Below is a logical workflow for troubleshooting common chromatographic issues encountered during the analysis of Ramipril and its metabolites.
Caption: A flowchart for troubleshooting common HPLC separation issues.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development of Methods of Quality Control of the Tablets «Ramipril» [mdpi.com]
- 6. ijrti.org [ijrti.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Ramipril-d5 in HPLC
<_ _>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Ramipril-d5 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue for basic compounds like Ramipril. It is often caused by secondary interactions between the analyte and the stationary phase.
Primary Causes and Solutions:
-
Silanol Interactions: Free silanol groups on silica-based columns can interact strongly with the basic functional groups of this compound, causing tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups and the protonation of this compound's basic groups, thus minimizing secondary interactions.[2] Many successful methods for Ramipril use a mobile phase pH between 2.5 and 3.4.[3][4][5][6]
-
Solution 2: Use an End-Capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small, inert compound.[2]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with this compound.[7]
-
-
Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a consistent pH on the column surface, leading to peak shape issues.[8][9]
-
Solution: Ensure the buffer concentration is sufficient, typically starting around 10-20 mM.[6]
-
-
Column Contamination: Impurities from the sample or mobile phase can accumulate on the column, creating active sites that cause tailing.[1]
-
Solution: Use a guard column and ensure proper sample filtration to protect the analytical column.[9]
-
Q2: What is causing my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader than the second, is typically a sign of column overload or issues with the sample solvent.[1][10][11]
Primary Causes and Solutions:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to fronting.[10][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a distorted peak.[11][12]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.[11]
-
-
Column Degradation: Physical issues with the column, such as a void or collapse of the packed bed, can lead to uneven flow and peak fronting.[1][12]
-
Solution: Replace the column if degradation is suspected.[10]
-
Q3: My this compound peak is split. What are the likely causes and how can I fix it?
Peak splitting can be a complex issue with several potential causes, often related to the sample introduction or the column itself.[1]
Primary Causes and Solutions:
-
Clogged Frit or Column Void: A partial blockage of the inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[1]
-
Sample Solvent Mismatch: Injecting a sample in a strong, non-polar solvent into a highly aqueous mobile phase can cause the sample to precipitate at the column inlet, leading to peak splitting.[1]
-
Co-elution: The split peak may actually be two different, closely eluting compounds.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve separation.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: A troubleshooting decision tree for HPLC peak shape issues.
Experimental Protocols & Data
This compound Properties
Understanding the physicochemical properties of Ramipril is crucial for method development.
| Property | Value | Source |
| Molecular Weight | 416.51 g/mol | [13] |
| pKa Values | 3.74, 5.15 | [14][15] |
| Solubility | Sparingly soluble in water | [14] |
The pKa values indicate Ramipril has both acidic and basic properties.[14] At a pH below its pKa of ~3.7, the carboxyl groups are less ionized, and at a pH above ~5.2, the amine group is deprotonated. Controlling the ionization state is key to achieving good peak shape.
Recommended HPLC Conditions for Ramipril
Several published methods have demonstrated successful analysis of Ramipril with good peak shape. The following table summarizes key parameters from these methods.
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection | Reference |
| Genesis C18 (4.6x250mm, 5µm) | KH2PO4 buffer:Methanol:Acetonitrile (15:15:70) | 3.4 | 1.0 | 210 nm | [3] |
| Fortis C18 (4.6x100mm, 2.5µm) | Methanol:Citric acid/sodium citrate buffer (50:50) | 3.0 | 1.0 | 270 nm | [4][16] |
| Inertsil ODS C18 (4.6x250mm, 5µm) | KH2PO4 buffer:Acetonitrile (60:40) | 2.8 | 1.5 | 210 nm | [5] |
| Ace C18 (4.6x250mm, 5µm) | 20mM Phosphate buffer (0.1% TFA):Acetonitrile (50:50) | 2.5 | 1.0 | 208 nm | [6] |
Detailed Protocol Example (Based on Reference[3]):
-
Mobile Phase Preparation:
-
Prepare a 0.01 M potassium dihydrogen phosphate (KH2PO4) buffer.
-
Adjust the pH of the buffer to 3.4 using orthophosphoric acid.
-
Mix the buffer, methanol, and acetonitrile in a ratio of 15:15:70 (v/v/v).
-
Filter the final mobile phase through a 0.45 µm nylon membrane filter and sonicate to degas.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Ramipril in methanol to prepare a stock solution.[3]
-
Further dilute with the mobile phase to achieve the desired working concentration.
-
-
Chromatographic Conditions:
Chemical Interaction Diagram
Peak tailing for this compound on a standard silica-based C18 column is often due to interaction with residual silanol groups.
Caption: Interaction between this compound and a silanol group.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. perkinelmer.com [perkinelmer.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. Ramipril CAS#: 87333-19-5 [m.chemicalbook.com]
- 14. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Addressing ion suppression of Ramipril-d5 in mass spectrometry
Welcome to the technical support center for the analysis of Ramipril and its deuterated internal standard, Ramipril-d5, using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest (this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering substances can compete with the analyte for ionization in the MS source, leading to decreased sensitivity, poor precision, and inaccurate quantification.[1][4][5] Even with highly selective MS/MS methods, ion suppression can be a significant issue as it occurs during the ionization process before mass analysis.[1][4]
Q2: My this compound internal standard signal is inconsistent or disappearing during a run. What could be the cause?
A2: Inconsistent or diminishing signal for a deuterated internal standard like this compound can stem from several factors. One common issue is differential matrix effects.[6] Although structurally similar, deuterated standards can have slightly different chromatographic retention times than their non-deuterated counterparts.[6] This slight separation can cause the analyte and the internal standard to experience different levels of ion suppression from co-eluting matrix components, leading to inaccurate results.[6] Other potential causes include contamination of the ion source, issues with the mobile phase composition, or degradation of the standard.[7][8]
Q3: Can the choice of ionization source affect ion suppression for this compound?
A3: Yes, the choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][3] This is because ESI involves the ionization of analytes from charged droplets, and co-eluting compounds can interfere with this process by altering droplet properties or competing for charge.[1][5] APCI, which utilizes gas-phase ionization, is often less affected by matrix components.[1][3] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Step 1: Identify the Source of Ion Suppression
The first step is to confirm that ion suppression is indeed occurring. A common method is the post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank matrix sample (e.g., plasma extract without the analyte or internal standard).
-
Analysis: Monitor the this compound signal. A drop in the signal intensity at specific retention times indicates the elution of matrix components that are causing ion suppression.
Step 2: Optimize Chromatographic Separation
If ion suppression is confirmed, the next step is to chromatographically separate this compound from the interfering matrix components.
-
Modify the Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can alter the retention times of both the analyte and interfering compounds.[9][10]
-
Adjust the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Use a High-Resolution Column: Columns with smaller particle sizes, such as those used in Ultra-Performance Liquid Chromatography (UPLC), provide significantly better peak resolution and can help separate this compound from matrix interferences.
Step 3: Enhance Sample Preparation
Improving the cleanup of the sample before injection can significantly reduce matrix effects.
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not remove all interfering substances like phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix.[11][12]
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a stationary phase that retains the analyte while allowing interfering compounds to be washed away.[2][13]
The following table summarizes the recovery of Ramipril using different sample preparation techniques, which can be indicative of the cleanliness of the final extract.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Ramipril | Human Plasma | 87% | [14] |
| Liquid-Liquid Extraction | Ramipril | Human Plasma | 65.3% - 97.3% | [11][12][15] |
| Solid-Phase Extraction | Ramipril & Ramiprilat | Human Plasma | Not specified, but used for separation of phase II metabolites | [13] |
Step 4: Methodological Adjustments
If the above steps do not fully resolve the issue, consider the following:
-
Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can lessen the ion suppression effect, although this may compromise the limit of quantification.[5][16]
-
Use a Co-eluting Internal Standard: Ensure that the retention time of this compound is as close as possible to that of Ramipril to experience the same degree of ion suppression.[6] If significant separation is observed, a column with lower resolution might paradoxically improve accuracy by forcing co-elution.[6]
Visual Workflow and Logic Diagrams
To further assist in troubleshooting, the following diagrams illustrate a general workflow for addressing ion suppression and a typical sample preparation and analysis pipeline for Ramipril.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Experimental workflow for Ramipril analysis in plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of UPLC tandem mass spectrometry assay for separation of a phase II metabolite of ramipril using actual study samples and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [research-repository.griffith.edu.au]
Stability issues of Ramipril-d5 in different biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ramipril-d5 in various biological samples. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
General Stability Considerations
This compound, as a deuterated analog of Ramipril, is expected to exhibit similar stability characteristics to the parent compound. The primary degradation pathways for Ramipril involve hydrolysis of the ester group to form its active metabolite, Ramiprilat-d5, and intramolecular cyclization to form the diketopiperazine (DKP) derivative.[1][2] The stability of this compound is influenced by factors such as pH, temperature, and the biological matrix in which it is stored.
It is crucial to use a stable isotopically labeled internal standard like this compound in quantitative bioanalysis to correct for variability during sample processing and analysis.[3][4] While deuterated standards are generally stable, it is essential to handle them properly to ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions prepared in methanol are stable for extended periods when stored at low temperatures.[5][6] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C.[6][7] One supplier suggests a shelf life of at least 4 years for the solid compound when stored at -20°C.[5][8] Another indicates that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[6]
Q2: How stable is this compound in human plasma at room temperature (bench-top stability)?
A2: While specific quantitative data for this compound is limited, studies on Ramipril show good stability in human plasma for several hours at room temperature. One study on Ramipril demonstrated satisfactory bench-top stability for 7 hours and 36 minutes.[9] Another study confirmed the stability of Ramipril and its internal standard, this compound, at room temperature for 44 hours.[5]
Q3: What is the impact of freeze-thaw cycles on the stability of this compound in plasma?
A3: Repeated freeze-thaw cycles can potentially lead to the degradation of analytes in biological samples. For Ramipril, studies have shown that it is stable for at least three to four freeze-thaw cycles when stored at -70°C.[5][9] It is good practice to minimize the number of freeze-thaw cycles for all biological samples.
Q4: What are the recommended long-term storage conditions for this compound in plasma?
A4: For long-term storage of this compound in plasma, freezing at -20°C or -70°C is recommended. A study on Ramipril demonstrated stability in plasma for 150 days when stored at approximately -30°C.[5]
Q5: Is this compound stable in whole blood?
A5: The stability of this compound in whole blood has been evaluated in some bioanalytical method validations. One study confirmed the stability of both Ramipril and its deuterated internal standard in whole blood.[10] It is important to process whole blood samples promptly to minimize potential enzymatic degradation.
Q6: Are there any known stability issues for this compound in an autosampler?
A6: Ramipril has been shown to be stable in the autosampler for extended periods. One study reported stability for 107 hours and 33 minutes.[9] Another study confirmed stability in the autosampler at 10°C for 44 hours.[5] This suggests that this compound is also likely to be stable under typical autosampler conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Degradation of stock solution. | Prepare fresh stock solutions of this compound and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] |
| Instability in the biological matrix during sample preparation (bench-top instability). | Minimize the time that biological samples containing this compound are kept at room temperature. Perform sample preparation steps on ice or at a controlled low temperature. | |
| Degradation due to multiple freeze-thaw cycles. | Aliquot plasma samples after the first thaw to avoid repeated freezing and thawing of the entire sample. Limit the number of freeze-thaw cycles to a maximum of three to four.[5][9] | |
| Interfering peaks at the retention time of this compound | Contamination of the LC-MS system. | Flush the LC-MS system thoroughly. Run blank injections to ensure the system is clean. |
| Presence of metabolites or degradation products. | Optimize chromatographic conditions to ensure separation of this compound from potential metabolites and degradation products like Ramiprilat-d5 and the diketopiperazine derivative.[1][2] | |
| Shift in retention time of this compound | Changes in mobile phase composition or pH. | Ensure the mobile phase is prepared accurately and consistently. Verify the pH of the aqueous component of the mobile phase. |
| Column degradation. | Use a guard column and ensure the mobile phase is compatible with the column chemistry. Replace the analytical column if performance deteriorates. |
Quantitative Stability Data
The following tables summarize the stability data for Ramipril in human plasma from various studies. While this data is for the non-deuterated compound, it can serve as a valuable reference for assessing the stability of this compound.
Table 1: Bench-Top Stability of Ramipril in Human Plasma
| Temperature | Duration | % Recovery / Stability | Reference |
| Room Temperature | 7 hours 36 min | 96.62% - 105.40% | [9] |
| 25°C | 44 hours | Stable | [5] |
Table 2: Freeze-Thaw Stability of Ramipril in Human Plasma
| Storage Temperature | Number of Cycles | % Recovery / Stability | Reference |
| -70°C ± 15°C | 4 | 99.34% - 101.09% | [9] |
| Room Temperature Thaw | 3 | Stable | [5] |
Table 3: Long-Term Stability of Ramipril in Human Plasma
| Storage Temperature | Duration | % Recovery / Stability | Reference |
| Approx. -30°C | 150 Days | Stable | [5] |
Table 4: Autosampler Stability of Ramipril in Processed Samples
| Temperature | Duration | % Recovery / Stability | Reference |
| Not Specified | 107 hours 33 min | 102.18% - 108.30% | [9] |
| 10°C | 44 hours | Stable | [5] |
Experimental Protocols
Protocol 1: Stock Solution Preparation and Storage
-
Preparation: Accurately weigh a known amount of this compound solid. Dissolve the solid in a suitable solvent, such as methanol, to achieve the desired concentration.[5]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize the headspace and prevent solvent evaporation.
-
Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Bioanalytical Method for Ramipril in Human Plasma using this compound as Internal Standard
This protocol is based on a validated LC-MS/MS method.[5]
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.25 mM Ammonium chloride) and an organic solvent (e.g., methanol) is common.[5]
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for Ramipril and this compound using Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Ramipril in plasma using this compound.
References
- 1. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
Enhancing the sensitivity of Ramipril-d5 detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Ramipril-d5 detection in complex matrices.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
Low recovery of this compound, the deuterated internal standard for Ramipril, can significantly impact the accuracy and precision of your bioanalytical method. Here’s a step-by-step guide to troubleshoot and improve recovery.
Possible Causes and Solutions:
-
Suboptimal Extraction Method: The choice of extraction technique is critical for achieving high recovery from complex matrices like plasma.
-
Protein Precipitation (PPT): While simple and fast, PPT may lead to lower recovery and significant matrix effects. If using PPT, ensure the precipitating solvent (e.g., acetonitrile or methanol) is added in the correct ratio and that vortexing is adequate to ensure complete protein denaturation.[1][2][3] Consider cooling samples and the solvent to enhance precipitation.
-
Liquid-Liquid Extraction (LLE): LLE often provides cleaner extracts than PPT.[4] Ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form for efficient partitioning into the organic solvent. The choice of organic solvent (e.g., methyl tertiary butyl ether:dichloromethane) is also crucial.[4] Multiple extraction steps can improve recovery.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for high recovery and minimizing matrix effects.[5][6][7] Ensure the sorbent type (e.g., reversed-phase C18) is appropriate for Ramipril.[1][5] The pH of the loading and wash solutions is critical for retention and elution. A strong elution solvent is necessary to ensure complete recovery from the sorbent.[8]
-
-
Improper pH Adjustment: The extraction efficiency of Ramipril, an acidic drug, is highly dependent on the pH of the sample solution.
-
Ensure the sample pH is adjusted to be at least 2 units below the pKa of Ramipril to maintain it in a neutral, more hydrophobic state, which enhances its extraction into organic solvents or retention on reversed-phase SPE sorbents.
-
-
Incomplete Elution from SPE Cartridge: If using SPE, the analyte may be irreversibly bound to the sorbent.
-
Increase the strength of the elution solvent. A mixture of a strong organic solvent like methanol or acetonitrile with a small percentage of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide), depending on the sorbent chemistry, can improve elution.
-
Ensure the elution volume is sufficient to completely wet the sorbent bed and elute the analyte.
-
-
Analyte Adsorption to Labware: Ramipril can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Consider using silanized glassware or polypropylene tubes to minimize adsorption.
-
Adding a small amount of organic solvent to the sample matrix can sometimes reduce non-specific binding.
-
Issue 2: High Matrix Effects Leading to Poor Sensitivity and Inaccurate Quantification
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components from the matrix, are a common challenge in LC-MS/MS bioanalysis.
Strategies to Mitigate Matrix Effects:
-
Optimize Sample Preparation: A cleaner sample extract is the most effective way to reduce matrix effects.
-
Switch to a More Selective Extraction Method: If you are using protein precipitation, consider switching to liquid-liquid extraction or, preferably, solid-phase extraction, which provides a more thorough cleanup.[6][9]
-
Optimize SPE Wash Steps: Incorporate an effective wash step in your SPE protocol to remove interfering compounds. The wash solvent should be strong enough to remove matrix components without eluting the analyte.
-
-
Chromatographic Separation: Ensure this compound is chromatographically separated from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution on your LC system. This can help to separate the analyte from early and late eluting matrix components.[1]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to achieve better separation.[1][4]
-
Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatogram when highly polar or non-polar interferences may elute, respectively.
-
-
Mass Spectrometry Optimization:
-
Multiple Reaction Monitoring (MRM): Utilize highly specific MRM transitions for this compound.[1][4]
-
Ion Source Optimization: Optimize ion source parameters such as temperature, gas flows, and spray voltage to maximize the this compound signal and minimize the contribution from matrix components.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound detection?
The optimal mass spectrometry settings can vary between instruments, but a good starting point for this compound in positive electrospray ionization (ESI) mode is to monitor the transition of the parent ion to a specific product ion. Based on published methods, a common MRM transition for this compound is m/z 422.1 → 239.2.[1] It is crucial to optimize parameters such as declustering potential, collision energy, and cell exit potential on your specific instrument to achieve maximum sensitivity.[1]
Q2: Which sample extraction method provides the best sensitivity for this compound in plasma?
While protein precipitation is a simple method, solid-phase extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and enhanced sensitivity.[5][6][7] Liquid-liquid extraction (LLE) can also offer good results and is often superior to protein precipitation in terms of cleanliness.[4] The choice of method may also depend on the desired sample throughput and available resources.
Q3: How can I improve the chromatographic peak shape for this compound?
Poor peak shape can be due to several factors. Ensure that the mobile phase composition is compatible with the column chemistry. The pH of the mobile phase can also affect the peak shape of acidic compounds like Ramipril. Adding a small amount of an acidifier like formic acid or acetic acid to the mobile phase can improve peak symmetry.[4] Also, check for any column degradation or contamination.
Q4: What is the expected Lower Limit of Quantification (LLOQ) for this compound analysis in plasma?
The LLOQ for Ramipril analysis in human plasma using LC-MS/MS can vary depending on the method and instrumentation. Published methods have reported LLOQs for Ramipril ranging from 0.2 ng/mL to 2.0 ng/mL.[1][3][4] With a well-optimized method, a similar or even lower LLOQ should be achievable for this compound.
Q5: What are the key stability considerations for this compound in biological samples?
Ramipril is known to be susceptible to degradation, particularly through hydrolysis and cyclization.[10][11][12][13] It is essential to evaluate the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at low temperatures.[3] For long-term storage, temperatures of -70°C or lower are recommended. The stability of stock and working solutions should also be assessed.[3]
Data Presentation
Table 1: Comparison of Sample Extraction Techniques for Ramipril Analysis
| Extraction Technique | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 65 - 97[2] | Fast, simple, low cost | High matrix effects, lower recovery |
| Liquid-Liquid Extraction (LLE) | >80 | Good cleanup, moderate cost | More labor-intensive than PPT |
| Solid-Phase Extraction (SPE) | >85[7] | Excellent cleanup, high recovery, reduced matrix effects | Higher cost, requires method development |
Table 2: LC-MS/MS Parameters from Published Methods for Ramipril Detection
| Parameter | Method 1[1] | Method 2[4] | Method 3[3] |
| LC Column | ACE 5 C8 (50 x 4.6 mm, 5µm) | Enable C18 G (150 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Gradient of 0.25 mM Ammonium chloride and Methanol | Methanol:0.1% formic acid in water (85:15) | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Ramipril) | m/z 417.1 → 234.2 | m/z 417.2 → 234.1 | m/z 417.3 → 234.3 |
| MRM Transition (this compound) | m/z 422.1 → 239.2 | Not Applicable | Not Applicable |
| LLOQ (Ramipril) | 0.2 ng/mL | 2.0 ng/mL | 0.5 ng/mL |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a generalized procedure based on common practices in published literature.[5][7] Optimization will be required for specific applications.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading:
-
Take 500 µL of human plasma containing this compound.
-
Add an equal volume of the acidic buffer used for equilibration.
-
Vortex mix the sample.
-
Load the entire sample onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially containing a small percentage of acid or base).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma using SPE and LC-MS/MS.
Caption: A logical flowchart for troubleshooting low sensitivity issues in this compound analysis.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Ramipril-d5 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using Ramipril-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using this compound?
A1: Non-linear calibration curves can arise from several factors, including:
-
Instability of Ramipril or this compound: Ramipril is susceptible to degradation, particularly hydrolysis to Ramiprilat and cyclization to Ramipril-diketopiperazine (DKP).[1][2][3] This degradation can be influenced by pH, temperature, and moisture.[1][4] If the degradation rates of the analyte and the internal standard are different, it can lead to non-linearity.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer, leading to inconsistent analyte/internal standard area ratios.
-
Sub-optimal LC-MS/MS conditions: Inappropriate mobile phase, gradient, or mass spectrometer settings can lead to poor peak shape, co-elution with interfering substances, or inconsistent ionization.
-
Issues with Stock Solutions: Errors in the preparation or storage of stock solutions of Ramipril or this compound can lead to inaccurate calibrator concentrations.
Q2: My this compound peak is showing a different retention time than the unlabeled Ramipril. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in liquid chromatography.[5][6][7][8][9] This is due to the difference in polarity caused by the deuterium labeling. While a small, consistent shift is acceptable, a large or inconsistent shift may indicate a problem with the chromatographic method and can lead to differential matrix effects, impacting the accuracy of quantification.
Q3: How can I assess the stability of Ramipril and this compound in my samples?
A3: Stability should be evaluated under various conditions that mimic the entire analytical process. This includes:
-
Freeze-thaw stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-term bench-top stability: Evaluate stability at room temperature for the duration of sample preparation.
-
Long-term storage stability: Determine stability at the intended storage temperature over an extended period.
-
Post-preparative stability: Assess the stability of the processed samples in the autosampler.
Q4: What are the key parameters to optimize in an LC-MS/MS method for Ramipril?
A4: Key parameters for optimization include:
-
Mobile Phase Composition and pH: Ramipril is sensitive to pH, so buffering the mobile phase is crucial for consistent retention and stability.[4][10][11]
-
Column Chemistry and Temperature: A C18 column is commonly used for Ramipril analysis.[11][12] Temperature control is important for reproducible chromatography.
-
Mass Spectrometer Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows to ensure efficient and consistent ionization.
-
MRM Transitions: Use specific and sensitive multiple reaction monitoring (MRM) transitions for both Ramipril and this compound.
Troubleshooting Guide: Calibration Curve Issues
This guide provides a systematic approach to troubleshooting common calibration curve problems.
Issue 1: Poor Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Analyte/Internal Standard Instability | 1. Prepare fresh stock solutions and calibration standards. 2. Investigate the pH of your sample and mobile phase; Ramipril is more stable at acidic pH.[4] 3. Perform stability experiments under your specific analytical conditions.[1] | Improved linearity and reproducibility. |
| Matrix Effects | 1. Dilute the sample to reduce the concentration of matrix components. 2. Optimize the sample preparation method (e.g., use a more selective extraction technique like SPE instead of protein precipitation). 3. Adjust the chromatography to separate Ramipril from co-eluting matrix components. | More consistent analyte/IS area ratios across the calibration curve. |
| Incorrect Internal Standard Concentration | 1. Verify the concentration of the this compound stock solution. 2. Ensure consistent and accurate addition of the internal standard to all samples and standards. | A more linear response. |
Issue 2: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | 1. Review the sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. 2. Ensure thorough mixing at each stage. | Reduced variability in the internal standard peak area. |
| Instrument Variability | 1. Check the LC system for leaks and ensure the pump is delivering a stable flow. 2. Clean the mass spectrometer ion source. 3. Perform a system suitability test to check for instrument performance. | More consistent signal intensity. |
| Degradation of Internal Standard | 1. Prepare a fresh this compound stock solution. 2. Evaluate the stability of this compound under the same conditions as the analyte. | A stable internal standard response. |
Experimental Protocols
LC-MS/MS Method for Ramipril Quantification
This protocol is based on a validated method for the simultaneous determination of Ramipril and Hydrochlorothiazide in human plasma.[12]
| Parameter | Condition |
| LC Column | ACE 5 C8, (50 mm x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with 0.25 mM Ammonium chloride and methanol |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive for Ramipril and this compound |
| MRM Transition (Ramipril) | m/z 417.1 → 234.1 |
| MRM Transition (this compound) | m/z 422.1 → 239.1 |
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Ramipril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Ramipril inhibits Angiotensin-Converting Enzyme (ACE).
Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical workflow for troubleshooting calibration curve issues.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. alliedacademies.org [alliedacademies.org]
Technical Support Center: Ramipril-d5 Stability and Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of pH on the stability and extraction of Ramipril-d5.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in relation to pH?
A1: this compound, an isotopic variant of Ramipril, is known to be susceptible to pH-dependent degradation.[1][2] It is a prodrug that can degrade through hydrolysis.[3] The molecule is particularly unstable in alkaline environments, but degradation also occurs under acidic and neutral conditions.[1][4] The primary degradation pathways involve hydrolysis of the ester group to form Ramiprilat-d5 (diacid) and intramolecular cyclization to form this compound diketopiperazine.[2][5][6]
Q2: Which pH range is considered optimal for the stability of this compound in aqueous solutions?
A2: Studies on Ramipril suggest that a weakly acidic environment is most favorable for its stability. Specifically, a pH of 5.0 has been identified as optimal for minimizing degradation in nanoemulsion formulations.[7] While degradation in acidic pH is not widely reported, some breakdown does occur.[7] Both strongly acidic and, particularly, alkaline conditions should be avoided to maintain the integrity of the compound.[1][2]
Q3: What are the major degradation products of this compound I should be aware of?
A3: The two primary degradation products formed under hydrolytic stress are:
-
This compound diketopiperazine (Impurity D): This is a cyclized intramolecular product. Its formation is more prominent in acidic to neutral buffer solutions (pH 3 and 5).[2][5]
-
Ramiprilat-d5 (Ramipril-diacid, Impurity E): This is the active metabolite formed by the hydrolysis of the ester group.[3] Its formation is significantly accelerated in alkaline mediums (pH 8 and above), where it becomes the principal degradant.[2][5][8]
Q4: How does pH affect the extraction of this compound from biological matrices?
A4: Ramipril is a lipophilic compound (log p 3.32).[7] The pH of the aqueous phase during a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. To ensure this compound is in its non-ionized, more non-polar form, the pH of the sample should be adjusted to be below its pKa values. While specific pKa values for Ramipril are not detailed in the provided results, its acidic carboxylic acid group means an acidic pH will suppress its ionization, thereby increasing its partitioning into a non-polar organic solvent.
Troubleshooting Guide: Stability Studies
Q1: I'm observing a significant amount of Ramiprilat-d5 (diacid) in my sample, which was prepared in a pH 8 buffer. Is this expected?
A1: Yes, this is highly expected. Alkaline conditions have the greatest effect on the degradation of Ramipril, leading to the rapid formation of the diacid impurity (Ramiprilat).[2][5] In one study, degradation to this impurity exceeded 50% in a 0.1M NaOH solution.[2][5] To minimize this, you must work at a lower pH, ideally around pH 5, if your experimental design allows.[7]
Q2: My this compound sample, stored in a pH 4 buffer, shows a major degradation peak that is not the diacid. What could it be?
A2: In acidic to neutral conditions (pH 3-5), the primary degradation product is typically this compound diketopiperazine.[2][5] This impurity is formed through an internal cyclization reaction. You should confirm the identity of this peak using a reference standard or by mass spectrometry (MS).
Q3: I'm performing a forced degradation study and not seeing any degradation under photolytic (UV/VIS light) conditions. Is my procedure incorrect?
A3: Your results are consistent with published findings. Studies have shown that Ramipril is stable under photolytic stress conditions.[1] Significant degradation is primarily observed under hydrolytic (acidic, neutral, alkaline), oxidative, and thermal stress.[1][4]
Q4: Can the excipients in my formulation affect the pH-dependent stability of this compound?
A4: Absolutely. Excipients can significantly influence the local pH and moisture content within a formulation, thereby affecting the stability of Ramipril.[6] Some excipients have been shown to stabilize Ramipril as a pure substance.[6] It is crucial to assess the compatibility of this compound with all excipients at the intended storage conditions.
Troubleshooting Guide: Extraction Procedures
Q1: My recovery of this compound during liquid-liquid extraction from plasma is consistently low. What can I do?
A1: Low recovery is often related to the pH of the sample or the choice of extraction solvent.
-
pH Adjustment: Ensure the pH of the plasma sample is adjusted to an acidic value (e.g., pH 2-4) before extraction. This suppresses the ionization of the carboxylic acid group on this compound, making it less polar and more amenable to extraction into an organic solvent.
-
Solvent Choice: Ramipril is soluble in organic solvents like ethanol, DMSO, and DMF.[9] For extraction, consider solvents like ethyl acetate or methyl tert-butyl ether (MTBE). A mixture of acetonitrile and methanol has also been used effectively in protein precipitation methods.[10][11]
Q2: I am using a protein precipitation method with methanol, but my sample is not clean. What do you suggest?
A2: While protein precipitation is a rapid extraction technique, it can be less clean than LLE or SPE. To improve cleanliness, ensure a sufficient volume of cold organic solvent is used to maximize protein removal. After adding the solvent, vortex vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for an extended period (10-15 minutes) to ensure a compact protein pellet.[11] You can also try evaporating the supernatant and reconstituting the residue in a solvent that is more compatible with your mobile phase, which can help precipitate out additional interferences.[11]
Quantitative Data Summary
The following table summarizes the degradation of Ramipril under various pH and stress conditions, which is expected to be comparable for this compound.
| Stress Condition | pH | Temperature | Duration | Major Degradation Product(s) | Degradation (%) | Reference |
| Acidic Hydrolysis (0.1M HCl) | ~1 | 90°C | 1 hour | Ramipril Diketopiperazine | >0.2% | [5] |
| Buffer Solution | 3 | 90°C | 1 hour | Ramipril Diketopiperazine | >0.2% | [5] |
| Buffer Solution | 5 | 90°C | 1 hour | Ramipril Diketopiperazine | >0.2% | [5] |
| Buffer Solution (Nanoemulsion) | 5 | Room Temp. | 180 days | Not specified | ~17.5% | [7] |
| Alkaline Hydrolysis (0.1M NaOH) | ~13 | 90°C | 1 hour | Ramipril-Diacid (Ramiprilat) | >50% | [5] |
| Buffer Solution | 8 | 90°C | 1 hour | Ramipril-Diacid (Ramiprilat) | >1% | [5] |
| Oxidative (3% H₂O₂) | N/A | Room Temp. | 7 days | Ramipril Diketopiperazine | 23.4% | [1] |
| Thermal | N/A | 70°C | 7 days | Ramiprilat | 20.2% - 21.8% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for investigating the stability of this compound under various pH stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Neutral Hydrolysis (Buffered Solutions):
-
Prepare buffer solutions at desired pH values (e.g., pH 3, 5, 8 using ammonium phosphate buffer).[5]
-
Dissolve a known quantity of this compound directly into each buffer or dilute the stock solution into the buffer.
-
Store the solutions at 90°C for 1 hour.[5]
-
Cool and dilute as necessary for analysis.
-
-
Analysis by HPLC:
-
Column: C18 column (e.g., Nucleosil 100-S 5 µm C18, 250 mm x 4.6 mm).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., sodium perchlorate or phosphate buffer at an acidic pH like 2.4).[1][5]
-
Inject the prepared samples along with a non-degraded standard solution to calculate the percentage of degradation.
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. alliedacademies.org [alliedacademies.org]
Reducing background noise in the MRM transition of Ramipril-d5
Welcome to the technical support center for the analysis of Ramipril-d5 using Multiple Reaction Monitoring (MRM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on reducing background noise in your MRM transitions.
Troubleshooting Guides
High background noise in the MRM transition of an internal standard like this compound can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to identifying and mitigating common sources of noise.
Problem 1: High Background Noise Across the Entire Chromatogram
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in solvents (e.g., methanol, acetonitrile, water) or mobile phase additives (e.g., formic acid, ammonium acetate) are a primary source of chemical noise.[1]
-
Dirty Mass Spectrometer Source: Accumulation of non-volatile salts and other contaminants in the ion source can lead to a consistently high background.
-
Improper Gas Settings: Incorrect nebulizer, auxiliary, or collision gas pressures can result in inefficient ionization and increased noise.
-
Leaking System: Air leaks in the LC or MS system can introduce nitrogen and other atmospheric components, contributing to background ions.
Troubleshooting Steps:
-
Solvent and Reagent Check:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1]
-
Filter all mobile phases before use.
-
If the problem persists, try a different batch or supplier of solvents and additives.
-
-
Source Cleaning:
-
Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer, octopoles).
-
-
Gas Optimization:
-
Optimize nebulizer, auxiliary, and collision gas pressures to ensure proper droplet formation and desolvation.
-
-
Leak Check:
-
Perform a system leak check according to the manufacturer's instructions.
-
Problem 2: High Background Noise at the Retention Time of this compound
Possible Causes:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to signal instability and apparent noise.
-
Interference from Metabolites: Although less common with a stable isotope-labeled internal standard, interference from a metabolite of the non-labeled drug that has a similar fragmentation pattern can occur.[2]
-
In-source Fragmentation: The parent drug (Ramipril) might undergo fragmentation in the ion source, and some fragments could potentially have the same m/z as the this compound precursor or product ion.
-
Isotopic Impurity: The this compound standard may contain a small percentage of the non-deuterated form (Ramipril), which could contribute to the signal at the this compound transition.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts.[3] Consider optimizing the precipitation solvent and temperature.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by selectively retaining the analyte while washing away interfering matrix components.[2]
-
-
Chromatographic Optimization:
-
Modify the gradient to better separate this compound from co-eluting matrix components.
-
Experiment with different column chemistries (e.g., C18, C8) to alter selectivity.
-
-
Mass Spectrometer Parameter Optimization:
-
Optimize the collision energy and other MRM parameters specifically for this compound to maximize its signal relative to the background.
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high background in my blank (matrix without analyte or internal standard) injection?
A1: A high background in a blank injection strongly suggests contamination in your LC-MS system. The most likely culprits are contaminated solvents, mobile phase additives, or a dirty ion source. Follow the troubleshooting steps for "High Background Noise Across the Entire Chromatogram" to identify and resolve the issue.
Q2: Can the position of the deuterium labels on this compound affect background noise?
A2: Yes, the position and number of deuterium labels can influence the chromatographic behavior and fragmentation pattern of the internal standard. In some cases, deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts.[4] If this separation is significant, the internal standard may not experience the same matrix effects as the analyte, potentially leading to inaccurate quantification. While specific data on this compound is limited, it is a factor to consider if you observe inconsistent results.
Q3: My this compound signal is suppressed when analyzing high-concentration samples of Ramipril. What could be the cause?
A3: This phenomenon is likely due to ion suppression, where a high concentration of the co-eluting analyte (Ramipril) competes with the internal standard (this compound) for ionization in the mass spectrometer source.[5][6] This can lead to a non-linear response. To mitigate this, you can try diluting your samples to bring the analyte concentration into a range where ion suppression is minimized. Additionally, optimizing the chromatographic separation to achieve baseline resolution between Ramipril and any interfering peaks can help.
Q4: What are the recommended MRM transitions for Ramipril and this compound?
A4: Based on available literature, common MRM transitions are:
-
Ramipril: Precursor ion (m/z) 417.2 → Product ion (m/z) 234.1[2]
-
This compound: Precursor ion (m/z) 422.1 → Product ion (m/z) 239.2[3]
It is crucial to optimize these transitions on your specific instrument to achieve the best sensitivity and signal-to-noise ratio.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean sample extract, minimizing matrix effects.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate buffer (pH 4.5, 5 mM)[2]
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of ammonium acetate buffer.
-
Loading: Load 0.5 mL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute Ramipril and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Setting |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas | Nitrogen, 10 L/min |
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Comparison of sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ramipril-d5 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization and use of Ramipril-d5 as an internal standard in analytical assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in your experiments.
| Question | Possible Cause | Suggested Solution |
| Why is the this compound signal intensity too low or inconsistent? | The concentration of the internal standard (IS) is too low, leading to poor counting statistics. | Increase the concentration of the this compound working solution. Ensure that the IS response is significantly above the background noise of the instrument. |
| The IS is degrading in the sample or on the autosampler. | Verify the stability of this compound under your specific sample storage and handling conditions. | |
| Ion suppression or enhancement is affecting the IS. | While deuterated standards co-elute with the analyte to minimize matrix effects, severe matrix effects can still impact the signal.[1][2] Review your sample extraction and clean-up procedures to reduce matrix components. | |
| Why is the this compound signal intensity too high (detector saturation)? | The concentration of the IS is too high, leading to detector saturation. | Decrease the concentration of the this compound working solution. The IS response should be high enough for good precision but not so high that it saturates the detector. |
| Why is there high variability in the peak area ratio of Ramipril to this compound? | Inconsistent pipetting or dilution of the IS or analyte. | Ensure that pipettes are properly calibrated and that all sample and standard preparations are performed consistently. |
| The IS concentration is not appropriate for the concentration range of the analyte. | The response of the IS should be similar to the response of the analyte at the mid-point of the calibration curve. Adjust the IS concentration to achieve a suitable response ratio. | |
| A co-eluting peak is interfering with the IS signal.[3] | Review the chromatography to ensure there are no interfering peaks at the retention time of this compound. Adjust the chromatographic method if necessary. | |
| Why do I observe a slight shift in the retention time of this compound compared to Ramipril? | This is a known phenomenon with some deuterated internal standards, referred to as the "deuterium isotope effect".[4] | This is generally not a significant issue as long as the peak shape is good and the integration is consistent. Ensure your integration parameters are set correctly to account for any minor shift. |
Frequently Asked Questions (FAQs)
What is the purpose of using this compound as an internal standard? this compound is a stable, isotopically labeled version of Ramipril.[5] It is used as an internal standard (IS) in quantitative bioanalysis to improve the accuracy and precision of the measurement of Ramipril.[1] Since this compound is chemically almost identical to Ramipril, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][6] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response.[1][2]
How do I choose the initial concentration of this compound for optimization? A good starting point is to prepare a working solution of this compound that gives a strong, stable signal in the mass spectrometer. You can then spike this into your blank matrix and analyze it to ensure the response is well above the background noise. The goal is to use a concentration that provides a response similar to the analyte at the expected midpoint of your calibration curve.
What are the key parameters to monitor when optimizing the this compound concentration? The primary parameter to monitor is the peak area ratio of the analyte (Ramipril) to the internal standard (this compound). This ratio should be consistent across replicate injections. You should also monitor the absolute peak areas of both the analyte and the IS to identify any potential issues with ion suppression or instrument stability.
Is it necessary to use a separate deuterated internal standard for Ramipril's active metabolite, Ramiprilat? For the most accurate quantification, it is best practice to use a corresponding internal standard for each analyte. Therefore, if you are quantifying both Ramipril and Ramiprilat, using this compound for Ramipril and a deuterated version of Ramiprilat for Ramiprilat would be ideal.[7]
Experimental Protocols and Data
Example Experimental Protocol for Optimization of this compound Concentration
This protocol provides a general workflow for optimizing the concentration of this compound for the quantification of Ramipril in human plasma by LC-MS/MS.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Ramipril and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]
-
From the stock solutions, prepare intermediate and working solutions of both the analyte and the internal standard by serial dilution in the same solvent.
-
-
Selection of an Initial this compound Concentration:
-
Prepare a working solution of this compound at a concentration that is expected to be in the mid-range of the calibration curve for Ramipril. A common starting point is a concentration that gives a robust signal-to-noise ratio (>100).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Add a known amount of the Ramipril working solution to create a quality control (QC) sample at a mid-range concentration.
-
Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile) to the plasma sample.
-
Vortex the sample for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Monitor the peak areas of both Ramipril and this compound.
-
-
Data Evaluation and Optimization:
-
Evaluate the peak shape and signal intensity of this compound.
-
If the signal is too low or too high, adjust the concentration of the this compound working solution accordingly and repeat the analysis.
-
The optimal concentration should provide a stable and reproducible peak area that is similar to the peak area of Ramipril at the mid-point of the intended calibration curve.
-
Example LC-MS/MS Parameters for Ramipril and this compound
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Example Value | Reference |
| LC Column | Luna C18 (2) 100A (150 × 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol and 5 mM Ammonium Acetate Buffer (pH 4.5) (85:15, v/v) | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MRM Transition (Ramipril) | m/z 415.6 → 154.0 | |
| MRM Transition (this compound) | m/z 420.3 → 154.0 |
Visualizations
Workflow for Optimization of this compound Concentration
Caption: A flowchart illustrating the iterative process for optimizing the internal standard concentration.
Troubleshooting Logic for this compound Signal Issues
Caption: A decision tree to guide troubleshooting of common signal issues with the internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. alliedacademies.org [alliedacademies.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Ramipril Analysis: Ramipril-d5 and Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable quantitative assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of Ramipril-d5 with other commonly used internal standards, supported by experimental data and detailed methodologies.
The most widely accepted and preferred internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of Ramipril, is frequently employed for this purpose.[1] However, other deuterated standards and structurally similar compounds have also been utilized. This guide will explore the performance characteristics of this compound alongside other alternatives, including Ramipril-d3 and structurally analogous compounds like Enalapril and Carbamazepine.
Performance Comparison of Internal Standards
The selection of an internal standard is critically assessed through various validation parameters. The following tables summarize the performance of different internal standards in the analysis of Ramipril based on published literature.
Table 1: Stable Isotope-Labeled Internal Standards (this compound and Ramipril-d3)
| Parameter | This compound | Ramipril-d3 | Reference |
| Linearity Range (ng/mL) | 0.2 - 20.0 | 1 - 100 | [2][3] |
| Correlation Coefficient (r²) | > 0.9968 | Not explicitly stated, but linearity confirmed | [2][3] |
| Mean Absolute Recovery (%) | 97.72 | Not Reported | [2] |
| Intra-day Precision (% CV) | Not Reported | Not Reported | |
| Inter-day Precision (% CV) | Not Reported | Not Reported | |
| Accuracy (%) | Not Reported | Not Reported |
Note: Detailed precision and accuracy data for direct comparison were not available in the reviewed literature.
Table 2: Structurally Similar Internal Standards (Enalapril and Carbamazepine)
| Parameter | Enalapril | Carbamazepine | Reference |
| Linearity Range (ng/mL) | 1.09 - 108.71 | 2 - 170 | [4][5][6] |
| Correlation Coefficient (r²) | > 0.98 | > 0.99 | [5][6] |
| Mean Recovery (%) | 83.58 | Not Reported | [4] |
| Intra-day Precision (% CV) | ≤ 7.0 (for Ramipril) | < 15 (for Ramipril) | [7][6] |
| Inter-day Precision (% CV) | ≤ 10.2 (for Ramipril) | < 15 (for Ramipril) | [7][6] |
| Accuracy (%) | 99 - 106 (for Ramipril) | Within ±15 (for Ramipril) | [7][6] |
Discussion of Internal Standard Choices
Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound, Ramipril-d3):
SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they exhibit very similar extraction recovery, ionization efficiency, and chromatographic retention times. This close matching helps to accurately compensate for variations during sample processing and analysis, leading to higher precision and accuracy. The primary difference between this compound and Ramipril-d3 is the number of deuterium atoms, which provides a different mass shift from the parent molecule. While both are effective, a higher degree of deuteration (as in this compound) can sometimes offer better separation from any potential natural isotope contributions of the unlabeled analyte.
Structurally Similar Internal Standards (e.g., Enalapril, Carbamazepine):
When a SIL internal standard is not available or is cost-prohibitive, a structurally similar compound can be a viable alternative. These compounds are chosen based on their similar chemical properties, which should ideally lead to comparable behavior during extraction and analysis.
-
Enalapril: As another ACE inhibitor, Enalapril shares structural similarities with Ramipril and has been successfully used as an internal standard.[4][7] The validation data indicates good performance in terms of linearity, precision, and accuracy.[5][7]
-
Carbamazepine: This anti-epileptic drug has also been employed as an internal standard for the simultaneous analysis of Ramipril and Hydrochlorothiazide.[6] The method demonstrated good linearity and precision.[6]
However, it is crucial to note that structural analogs may not perfectly mimic the analyte's behavior in all aspects, such as ionization efficiency in the mass spectrometer source or susceptibility to matrix effects, which could introduce a higher degree of variability compared to a SIL IS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of experimental protocols from the cited literature.
Protocol 1: Ramipril Analysis using this compound as Internal Standard
This method was developed for the simultaneous quantification of Ramipril and Hydrochlorothiazide in human plasma.[2]
-
Sample Preparation: Direct protein precipitation.
-
Chromatography:
-
Column: ACE 5 C8 (50 mm x 4.6 mm, 5µm)
-
Mobile Phase: Gradient elution with 0.25 mM Ammonium chloride and methanol.
-
-
Mass Spectrometry:
-
Detection: Not explicitly detailed but would be tandem mass spectrometry (MS/MS).
-
Protocol 2: Ramipril Analysis using Ramipril-d3 as Internal Standard
This protocol was used for the analysis of Ramipril and its active metabolite, Ramiprilat, in human serum.[3]
-
Sample Preparation: Protein precipitation with methanol. 10 µL of a 100 ng/mL methanolic solution of Ramipril-d3 was added to 100 µL of serum, followed by 300 µL of methanol. After shaking and centrifugation, the supernatant was evaporated and reconstituted.[3]
-
Chromatography:
-
LC System: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI).
-
Detection Parameters (MRM transitions):
-
Ramipril: Q1 mass 417.2 Da, Q3 mass 234.1 Da
-
Ramipril-d3: Q1 mass 420.2 Da, Q3 mass 237.2 Da[3]
-
-
Protocol 3: Ramipril Analysis using Enalapril as Internal Standard
This method was developed for the estimation of Ramipril and its metabolite, Ramiprilat, in plasma.[4][5]
-
Sample Preparation: Not explicitly detailed, but involved extraction from plasma.
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Agilent 6460 Triple quadrupole MS/MS.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).[4]
-
Protocol 4: Ramipril Analysis using Carbamazepine as Internal Standard
This method was for the simultaneous estimation of Ramipril and Hydrochlorothiazide in human plasma.[6]
-
Sample Preparation: Liquid-liquid extraction with methyl tertiary butyl ether:dichloromethane (85:15).[6]
-
Chromatography:
-
Column: Enable C18 G (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Methanol:0.1% formic acid in water (85:15).
-
Flow Rate: 0.5 mL/min.[6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (positive mode for Ramipril and IS, negative mode for HCTZ).
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Ramipril: m/z 417.2 → 234.1
-
Carbamazepine (IS): m/z 237.0 → 194.0[6]
-
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of Ramipril using an internal standard.
Caption: A typical bioanalytical workflow for Ramipril quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a quantitative bioanalytical method for Ramipril.
-
This compound and other stable isotope-labeled analogs represent the gold standard, offering the highest potential for accuracy and precision by closely mimicking the behavior of the unlabeled analyte.
-
Structurally similar compounds like Enalapril can also be effective and have been validated for use in Ramipril analysis. They provide a cost-effective alternative, although they may not compensate for all potential sources of variability as effectively as a SIL internal standard.
Ultimately, the selection of an internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the different standards. Regardless of the choice, thorough method validation is essential to ensure the reliability of the analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
A Comparative Guide to the Bioanalysis of Ramipril: LC-MS/MS vs. GC-MS using Ramipril-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The use of its deuterated internal standard, Ramipril-d5, is central to ensuring accuracy and precision in both methodologies. This document will delve into the experimental protocols, present a comparative analysis of their performance, and offer visual workflows to aid in methodological selection and implementation.
At a Glance: LC-MS/MS vs. GC-MS for Ramipril Analysis
The choice between LC-MS/MS and GC-MS for the bioanalysis of Ramipril hinges on several factors including the desired sensitivity, sample throughput, and the nature of the sample matrix. While LC-MS/MS has emerged as the predominant technique for its high sensitivity and specificity without the need for derivatization, GC-MS remains a robust and valuable tool, particularly in well-established laboratory workflows.
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Not required | Required (e.g., silylation, acylation) |
| Sensitivity | High (sub-ng/mL to pg/mL levels) | Moderate to High (ng/mL levels) |
| Specificity | Very High (with MS/MS) | High (with MS) |
| Sample Throughput | High | Moderate |
| Compound Applicability | Wide range of polar and non-polar compounds | Volatile and semi-volatile compounds |
| Matrix Effects | Can be significant, requires careful management | Generally less pronounced than LC-MS/MS |
| Instrumentation Cost | Generally higher | Generally lower |
| Ease of Use | Relatively straightforward method development | More complex due to derivatization step |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are crucial for reproducible and reliable results. The following protocols are synthesized from established methods in the scientific literature.
LC-MS/MS Method for Ramipril
This method is designed for the direct analysis of Ramipril in biological matrices, such as human plasma, using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A typical gradient starts with a high percentage of aqueous phase (A) and ramps up to a high percentage of organic phase (B) to elute Ramipril and its internal standard.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramipril: m/z 417.2 → 234.1
-
This compound: m/z 422.2 → 239.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
GC-MS Method for Ramipril
Due to the low volatility of Ramipril, a derivatization step is mandatory for GC-MS analysis. This protocol outlines a general procedure that can be adapted for specific laboratory requirements.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma sample, add 10 µL of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the plasma.
-
Separate the organic layer and evaporate it to dryness.
-
Derivatization: To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of Ramipril.
-
Cool the sample and inject an aliquot (typically 1 µL) into the GC-MS system.
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min and hold for 5 minutes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions:
-
Derivatized Ramipril: Specific fragment ions are selected for quantification and confirmation.
-
Derivatized this compound: Corresponding fragment ions are monitored.
-
-
Ion Source and Transfer Line Temperatures: Typically maintained at 230°C and 280°C, respectively.
Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for Ramipril quantification, based on data from various published studies.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | 80 - 110% | 70 - 120% (including derivatization efficiency) |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
Caption: LC-MS/MS workflow for Ramipril analysis.
Caption: GC-MS workflow for Ramipril analysis.
Conclusion
Both LC-MS/MS and GC-MS are capable of providing accurate and reliable quantification of Ramipril in biological samples when properly validated. LC-MS/MS offers the advantages of higher sensitivity and throughput due to the elimination of the derivatization step. This makes it particularly well-suited for high-throughput clinical and pharmacokinetic studies. Conversely, GC-MS, while requiring a more involved sample preparation process, is a cost-effective and powerful technique that can yield excellent results. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the expertise of the laboratory personnel. The use of a stable isotope-labeled internal standard like this compound is highly recommended for both techniques to ensure the highest quality of data.
Ramipril-d5 Assays: A Comparative Guide to Linearity, Accuracy, and Precision
In the landscape of bioanalytical research and drug development, the robust quantification of therapeutic agents is paramount. For antihypertensive drugs like Ramipril, achieving high standards of linearity, accuracy, and precision in analytical assays is critical for reliable pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of Ramipril assays utilizing the deuterated internal standard, Ramipril-d5, against alternative analytical methods. The data presented is compiled from published scientific literature, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and validation.
Performance Comparison: this compound vs. Alternative Methods
The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing. The following tables summarize the performance characteristics of this compound based assays compared to other analytical techniques.
Table 1: Linearity of Ramipril Assays
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 0.2 - 20.0 | 0.9968 |
| LC-MS/MS | Enalapril | 1.09 - 108.71 | > 0.98 |
| LC-MS/MS | Carbamazepine | 2 - 170 | > 0.99 |
| HPLC-UV | Not specified | 0.25 - 7.5 (µg/mL) | Not specified |
| Spectrophotometry (BPB) | None | 1.99 - 5.96 (µg/mL) | Not specified |
| Spectrophotometry (CR) | None | 0.42 - 5.44 (µg/mL) | Not specified |
Table 2: Accuracy of Ramipril Assays
| Method | Internal Standard | Concentration Level | Accuracy (%) |
| LC-MS/MS | This compound | 0.6 ng/mL | 93.30 |
| 10.0 ng/mL | 96.57 | ||
| 16.0 ng/mL | 92.40 | ||
| LC-MS/MS | Enalapril | LLOQ, LQC, MQC, HQC | 86.94 - 111.92 |
| LC-MS/MS | Carbamazepine | LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| HPLC-UV | Not specified | Quality Control Samples | -0.83 to -4.00 (relative error) |
Table 3: Precision of Ramipril Assays
| Method | Internal Standard | Concentration Level | Precision (% CV or % RSD) |
| LC-MS/MS | Enalapril | LLOQ, LQC, MQC, HQC | Within-batch: 0.44 - 7.11; Between-batch: 0.45 - 7.37 |
| LC-MS/MS | Carbamazepine | LLOQ, LQC, MQC, HQC | Intra-day and Inter-day: <15% |
| HPLC-UV | Not specified | Quality Control Samples | Intra-day and Inter-day: 2.74 - 4.95 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summarized protocols for a this compound based LC-MS/MS assay and an alternative HPLC-UV method.
This compound based LC-MS/MS Assay
This method is designed for the simultaneous quantification of Ramipril and its active metabolite in human plasma.
1. Sample Preparation:
-
A direct protein precipitation method is employed.
-
To a plasma sample, an internal standard solution containing this compound is added.
-
Precipitation of plasma proteins is achieved by adding a suitable organic solvent (e.g., methanol).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., ACE 5 C8, 50 mm x 4.6 mm, 5µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.25 mM Ammonium chloride) and an organic solvent (e.g., methanol) is common.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: A small volume of the extracted sample is injected.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for Ramipril.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Ramipril and this compound.
Alternative Method: HPLC-UV
This method is suitable for the quantification of Ramipril in pharmaceutical formulations.
1. Sample Preparation:
-
Tablets are accurately weighed and crushed into a fine powder.
-
A portion of the powder equivalent to a specific amount of Ramipril is dissolved in a suitable solvent (e.g., a mixture of methanol and a buffer).
-
The solution is sonicated to ensure complete dissolution and then filtered to remove any undissolved excipients.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer (pH 2.5) and acetonitrile (50:50, v/v), is often employed.[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is used to monitor the analyte.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for sample preparation and analysis.
LC-MS/MS Sample Preparation Workflow
HPLC-UV Sample Preparation Workflow
Conclusion
The selection of an appropriate analytical method for Ramipril quantification is contingent on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and specificity, particularly in complex matrices like plasma, the use of an LC-MS/MS method with a deuterated internal standard such as this compound is demonstrably superior. This approach provides excellent linearity, accuracy, and precision, ensuring the reliability of pharmacokinetic and bioequivalence data.
For routine quality control of pharmaceutical formulations, where the drug concentration is significantly higher and the matrix is less complex, alternative methods like HPLC-UV or spectrophotometry can offer a cost-effective and efficient solution. These methods, when properly validated, can provide the necessary accuracy and precision for their intended purpose.[1][2][3] Ultimately, the choice of method should be guided by a thorough evaluation of the validation data and the specific analytical challenges at hand.
References
The Analytical Edge: Assessing the Impact of Ramipril-d5 on the Quantitation of Ramipril and its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of drug compounds and their metabolites is paramount. In the analysis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril and its pharmacologically active metabolite, Ramiprilat, the choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comparative assessment of Ramipril-d5, a deuterated analog, against other internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Ramipril and its metabolites.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] This is primarily due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response help to compensate for matrix effects and variations in instrument performance, leading to more accurate and precise results.
Comparative Analysis of Internal Standards
Several bioanalytical methods have been developed for the simultaneous determination of Ramipril and Ramiprilat in biological matrices, primarily human plasma. These methods have employed different internal standards, allowing for a comparative evaluation of their performance.
This compound: The Deuterated Standard
Methods utilizing this compound as an internal standard consistently demonstrate good performance in terms of linearity, precision, and accuracy. For instance, one study reported a linear range of 50.3–32,850.6 pg/mL with no significant matrix effect observed.[2] Another method using this compound (referred to as Ramipril-D3 in the study) also showed negligible matrix effects, with enhancement for Ramipril and suppression for Ramiprilat being well within acceptable limits.[3]
The key advantage of using a deuterated internal standard like this compound is its ability to closely track the analyte and its metabolites through the analytical process, thereby providing effective compensation for potential sources of variability.
Alternative Internal Standards
While deuterated standards are preferred, other compounds have also been successfully used for the quantification of Ramipril and its metabolites.
-
Enalapril and Enalaprilat: One study employed Enalapril and its active metabolite Enalaprilat as internal standards for the quantification of Ramipril and Ramiprilat, respectively.[4][5] This approach, using a structurally similar ACE inhibitor, yielded good validation results, with a limit of quantification of 1.09 ng/mL for Ramipril and 1.08 ng/mL for Ramiprilat.[4]
-
Carbamazepine: Another validated LC-MS/MS method utilized Carbamazepine as the internal standard for the simultaneous estimation of Ramipril and Hydrochlorothiazide.[6] While effective for Ramipril, the use of a structurally unrelated internal standard may not be ideal for compensating for the specific matrix effects experienced by Ramiprilat.
Quantitative Data Comparison
The following tables summarize the performance characteristics of different bioanalytical methods for the quantification of Ramipril and Ramiprilat, highlighting the internal standard used.
Table 1: Performance Characteristics of Bioanalytical Methods for Ramipril Quantification
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| This compound | 0.0503 - 32.85 | 0.0503 | < 5.2 (intra-day), < 5.0 (inter-day) | Not explicitly stated | Not explicitly stated | [7] |
| Ramipril-D3 | 1 - 100 | 1 | Not explicitly stated | Not explicitly stated | Good | [3] |
| Enalapril | 1.09 - 108.71 | 1.09 | 2.70 (at LLOQ) | 101.12 (at LLOQ) | 79.83 - 81.66 | [4] |
| Carbamazepine | 2 - 170 | 2 | < 15 | Within ±15 | Not explicitly stated | [6] |
Table 2: Performance Characteristics of Bioanalytical Methods for Ramiprilat Quantification
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| This compound | Not specified for Ramiprilat | Not specified for Ramiprilat | Not specified for Ramiprilat | Not specified for Ramiprilat | Not specified for Ramiprilat | |
| Ramipril-D3 | 1 - 100 | 1 | Not explicitly stated | Not explicitly stated | Good | [3] |
| Enalaprilat | 1.08 - 107.56 | 1.08 | 7.37 (at LLOQ) | 99.64 (at LLOQ) | 82.02 - 87.05 | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation[3]
-
To 100 µL of human serum, add 10 µL of the internal standard solution (Ramipril-D3 in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase mixture.
-
Filter the extract before injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction[2][8]
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample, to which the internal standard (this compound) has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis[3]
-
Chromatographic Column: Information on the specific column used is required for a complete protocol.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).
-
Mass Spectrometry:
Visualizing the Processes
Diagrams can effectively illustrate complex biological and experimental pathways.
Caption: Metabolic pathway of Ramipril to its active form, Ramiprilat.
Caption: General workflow for the bioanalysis of Ramipril and its metabolites.
Conclusion
The evidence from various studies strongly supports the use of this compound as a highly effective internal standard for the accurate and precise quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices. Its ability to closely mimic the behavior of the analytes provides superior compensation for matrix effects compared to structurally unrelated internal standards. While alternative standards like Enalapril and its metabolites can yield acceptable results, the use of a deuterated analog like this compound remains the recommended approach for achieving the highest level of confidence in bioanalytical data for drug development and clinical research. The detailed experimental protocols provided in the literature, when followed diligently, can ensure the generation of robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Extraction Techniques for Ramipril-d5 in Bioanalytical Studies
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drug molecules and their metabolites from complex biological matrices is paramount. For the angiotensin-converting enzyme (ACE) inhibitor Ramipril and its deuterated internal standard, Ramipril-d5, a robust sample extraction method is the cornerstone of a reliable bioanalytical workflow. This guide provides a comprehensive head-to-head comparison of the most commonly employed extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each method is evaluated based on key analytical parameters, supported by experimental data from various studies.
Performance Comparison of Extraction Techniques
The choice of extraction technique significantly impacts the sensitivity, accuracy, and reproducibility of the subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the quantitative performance of SPE, LLE, and PPT for the extraction of this compound, based on data from published literature.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range | 50.3–32,850.6 pg/mL[1][2] | 2–170 ng/mL[2][3] | 0.2–20.0 ng/mL[4][5] |
| Mean Recovery | >86.0%[2] | Not explicitly stated, but method was fully validated[2][3] | 92.40% - 96.57%[4] |
| Intra-day Precision (%RSD) | ≤ 5.2%[1] | <15%[2][3] | Not explicitly stated, but method was validated |
| Inter-day Precision (%RSD) | ≤ 5.0%[1] | <15%[2][3] | Not explicitly stated, but method was validated |
| Matrix Effect | 3.5%[1] | Not explicitly stated, but method was fully validated[2][3] | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL[1][2] | 2 ng/mL[2][3] | 0.2 ng/mL[4][5] |
Key Observations:
-
Solid-Phase Extraction (SPE) demonstrates the highest sensitivity with the lowest reported LLOQ of 50.3 pg/mL.[1][2] It also shows excellent precision and minimal matrix effects.[1]
-
Liquid-Liquid Extraction (LLE) offers a good balance of performance with a wider linearity range suitable for various study concentrations.[2][3]
-
Protein Precipitation (PPT) is the simplest and fastest method, providing high recovery rates.[4] However, it may be more susceptible to matrix effects compared to the other two techniques due to less selective cleanup.
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a biological matrix, highlighting the stages where different extraction techniques are applied.
Experimental Protocols
Below are detailed methodologies for each of the discussed extraction techniques, synthesized from various research articles.
Solid-Phase Extraction (SPE) Protocol
This protocol is a composite based on established methods for the extraction of Ramipril and its internal standard from human plasma.[1][2]
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (this compound) solution.
-
Protein Precipitation (optional pre-step): Precipitate proteins by adding an organic solvent like acetonitrile. Vortex and centrifuge. The supernatant is then used for SPE.
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Ramipril and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method developed for the simultaneous estimation of Ramipril and other compounds in human plasma.[2][3]
-
Sample Pre-treatment: To 500 µL of human plasma in a glass tube, add the internal standard (this compound) solution.
-
pH Adjustment: Acidify the plasma sample by adding a small volume of an appropriate acid (e.g., 1M HCl) to a pH of approximately 3.
-
Extraction: Add 3 mL of an organic extraction solvent mixture, such as methyl tertiary butyl ether and dichloromethane (85:15 v/v).[2][3]
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This protocol is a straightforward and rapid method for sample preparation.[4][5]
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add the internal standard (this compound) solution.
-
Precipitation: Add 400 µL of a cold protein precipitating agent, such as methanol or acetonitrile.[4]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for about 1 minute. Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution (optional but recommended): The supernatant can be directly injected for analysis, but for improved sensitivity, it is often evaporated to dryness and reconstituted in a smaller volume of the mobile phase.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
Performance of Ramipril-d5 as an Internal Standard in Mass Spectrometric Analysis of Ramipril
The accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor Ramipril in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Ramipril-d5, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure high precision and accuracy by correcting for matrix effects and variations in sample processing. This guide provides a comparative evaluation of the performance of this compound in different mass spectrometric methods and presents supporting experimental data from various studies.
Comparative Performance Data
The performance of bioanalytical methods for Ramipril quantification using this compound and other internal standards is summarized in the tables below. These methods have been validated across different LC-MS/MS platforms, demonstrating the robustness and suitability of using a deuterated internal standard.
| Parameter | Method 1 (this compound IS) | Method 2 (Enalapril IS) | Method 3 (Carbamazepine IS) | Method 4 (Diazepam-d5 IS) |
| Mass Spectrometer | API 3000 | Not Specified | Triple Quadrupole | Q-TOF-MS |
| Linearity Range | 0.2 - 20.0 ng/mL[1] | 1.09 - 108.71 ng/mL[2] | 2 - 170 ng/mL[3] | 0.5 - 25 ng/mL[4] |
| LLOQ | 0.2 ng/mL[5] | 1.09 ng/mL[2] | 2 ng/mL[3] | 0.5 ng/mL[4][6] |
| Intra-day Precision (%RSD) | Not Specified | ≤ 7.0%[7] | <15%[3] | 3.3 - 8.6%[4][6] |
| Inter-day Precision (%RSD) | Not Specified | ≤ 10.2%[7] | <15%[3] | Not Specified |
| Intra-day Accuracy | Not Specified | 105 - 108%[7] | within ±15%[3] | 65.3 - 97.3% (as recovery)[4][6] |
| Inter-day Accuracy | Not Specified | 99 - 106%[7] | within ±15%[3] | 66.0 - 100.0% (as recovery)[4] |
Table 1: Comparison of performance parameters for Ramipril quantification using different internal standards.
| Mass Spectrometer Transition | Ramipril | This compound | Reference |
| API 3000 | m/z 417.1 → 234.2 | m/z 422.1 → 239.2 | [5] |
| Sciex API 4000 | m/z 417.2 → 234.1 | m/z 420.2 → 237.2 | [8] |
| Agilent 6420 / Waters Xevo TQD | m/z 417 → 234 | Not Applicable | [9] |
Table 2: Selected Reaction Monitoring (SRM) transitions for Ramipril and this compound on different mass spectrometers.
Experimental Protocols
The methodologies employed in the cited studies vary in terms of sample preparation, chromatographic separation, and mass spectrometric conditions. Below are summaries of key experimental protocols.
Method 1: Using this compound as Internal Standard
-
Sample Preparation: Direct protein precipitation from human plasma.[1]
-
Chromatography:
-
Mass Spectrometry:
Method 2: Using Enalapril as Internal Standard
-
Sample Preparation: Protein precipitation using methanol in an acidic medium.[7]
-
Chromatography:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Not specified.
-
Ionization: Not specified.
-
MRM Transitions: Ramipril (m/z 417.3 → 234.3), Enalapril (m/z 377.3 → 234.2).[7]
-
Method 3: Using Ramipril-d3 as Internal Standard
-
Sample Preparation: Protein precipitation with methanol from human serum.[8] 10 µL of internal standard (100 ng/mL Ramipril-d3 in methanol) was mixed with 100 µL of serum and 300 µL of methanol.[8] The supernatant was evaporated and reconstituted in the mobile phase.[8]
-
Chromatography:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometry:
Bioanalytical Workflow for Ramipril Quantification
The following diagram illustrates a typical workflow for the bioanalysis of Ramipril using a deuterated internal standard like this compound.
Caption: Bioanalytical workflow for Ramipril analysis.
Discussion
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis of Ramipril. As demonstrated in the comparative data, methods employing this compound or other deuterated analogs (Ramipril-d3) generally achieve low limits of quantification (LLOQ) in the sub-ng/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.
While methods using other internal standards like Enalapril or Carbamazepine also show acceptable performance, the ideal internal standard co-elutes with the analyte and has similar ionization efficiency and extraction recovery. A deuterated internal standard like this compound best mimics the behavior of the analyte, Ramipril, throughout the entire analytical process, thereby providing the most accurate correction for any potential variability.
The choice of mass spectrometer also influences the method's sensitivity and selectivity. Triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode are commonly used and provide excellent sensitivity and specificity for quantitative analysis. High-resolution mass spectrometers like Q-TOF can also be employed and offer the advantage of providing more structural information, which can be useful for metabolite identification.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-performance liquid chromatography-mass spectrometry methods for the determination of the residual quantities of ramipril and hydrochlorothiazide for controlling the cleaning of equipment | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ramipril-d5
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Ramipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. Adherence to these procedures is critical for personnel safety and environmental protection.
Ramipril and its deuterated form are potent, pharmacologically active substances that may pose risks if not handled correctly.[1] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. The substance is classified as a reproductive toxin and may damage fertility or the unborn child.[1] Therefore, stringent safety measures must be in place.
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal where the risk of exposure may be higher, the following PPE is mandatory:
| PPE Category | Specification |
| Respiratory | A NIOSH-approved self-contained breathing apparatus or respirator.[4][5] |
| Hand | Protective gloves, such as surgical gloves.[4] |
| Eye/Face | Safety goggles or a face shield to protect against dust. |
| Body | Protective clothing to prevent skin contact. |
Work should be conducted under a fume hood to minimize inhalation of the substance. In case of accidental contact, wash the affected skin area with plenty of water.[2][4] If the substance is inhaled, move to fresh air and seek medical attention.[4][5]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[2] This ensures that the potent pharmaceutical compound is destroyed in a controlled and environmentally sound manner, typically through incineration.[4][6]
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, suitable container for disposal.[2]
2. Containment and Labeling:
-
Ensure that the waste container is tightly closed and properly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Store the sealed container in a locked, well-ventilated area, accessible only to authorized personnel, pending disposal.[1]
3. Accidental Spill Cleanup:
-
Wear the appropriate PPE, including a self-contained breathing apparatus.[4][5]
-
Carefully sweep or vacuum the spilled material and collect it in a suitable container for disposal.[1][2]
-
Clean the spill area thoroughly to remove any residual contamination.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
The EHS department will work with a certified hazardous waste disposal vendor to ensure the material is transported and destroyed in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6]
5. Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, research institutions can ensure the safe management of this compound waste, protecting both their personnel and the environment, thereby building a foundation of trust in their laboratory safety and chemical handling practices.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
